Cyproheptadine N-Oxide
Description
BenchChem offers high-quality Cyproheptadine N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyproheptadine N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Cyproheptadine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, has been a subject of extensive study due to its diverse pharmacological applications.[1][2] Its clinical utility extends from treating allergic rhinitis and urticaria to off-label uses such as appetite stimulation and management of serotonin syndrome.[1][2] The biotransformation of cyproheptadine in the human body is a complex process primarily mediated by the hepatic cytochrome P-450 system, leading to the formation of several metabolites.[1] Among these, Cyproheptadine N-Oxide emerges as a significant product of oxidative metabolism. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and known biological implications of Cyproheptadine N-Oxide, offering a critical resource for professionals in drug development and pharmacology.
Chemical Identity and Structure
Cyproheptadine N-Oxide is the product of the N-oxidation of the tertiary amine group within the piperidine ring of the parent cyproheptadine molecule. This metabolic modification significantly alters the physicochemical properties of the parent drug, influencing its solubility, polarity, and potential biological activity.
Chemical Name: 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine 1-oxide
Molecular Formula: C₂₁H₂₁NO[3][4]
Molecular Weight: 303.40 g/mol [3][4]
CAS Number: 100295-63-4
SMILES: C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-][3][4]
The introduction of the N-oxide functionality imparts a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a zwitterionic structure. This significantly increases the polarity of the molecule compared to the parent tertiary amine, cyproheptadine.
Synthesis of Cyproheptadine N-Oxide: A Methodological Overview
Conceptual Experimental Protocol: Oxidation with m-CPBA
This protocol is a representative example based on established methods for the N-oxidation of tertiary amines. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.
Reaction Scheme:
Figure 2: Conceptual reaction scheme for the synthesis of Cyproheptadine N-Oxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve cyproheptadine in a suitable inert solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in DCM to the cooled cyproheptadine solution over a period of 30-60 minutes. The slow addition is crucial to maintain the reaction temperature and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the cyproheptadine spot and the appearance of a more polar spot corresponding to the N-oxide.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Cyproheptadine N-Oxide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-oxide.
Characterization and Analytical Profile
The structural elucidation of Cyproheptadine N-Oxide relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the general principles of N-oxide chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the N-oxide bond leads to a deshielding effect on the protons adjacent to the nitrogen atom. Therefore, the N-methyl protons and the protons on the carbons alpha to the nitrogen in the piperidine ring of Cyproheptadine N-Oxide are expected to resonate at a downfield chemical shift compared to the parent cyproheptadine.
-
¹³C NMR: Similarly, the carbon atoms directly bonded to the nitrogen (the N-methyl carbon and the alpha-carbons of the piperidine ring) will also experience a downfield shift in the ¹³C NMR spectrum upon N-oxidation.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. This bond typically gives rise to a strong absorption band in the region of 950-970 cm⁻¹. The rest of the spectrum would retain the characteristic absorptions of the dibenzocycloheptene and piperidine ring systems present in the parent molecule.
Mass Spectrometry (MS)
The mass spectrum of Cyproheptadine N-Oxide is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (303.40 g/mol ). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant fragment ion at m/z 287, corresponding to the parent cyproheptadine molecule.
| Analytical Technique | Expected Observations for Cyproheptadine N-Oxide | Reference Data for Cyproheptadine |
| ¹H NMR | Downfield shift of N-CH₃ and α-piperidine protons. | N-CH₃ singlet typically around 2.1-2.3 ppm.[5] |
| ¹³C NMR | Downfield shift of N-CH₃ and α-piperidine carbons. | Specific shifts depend on solvent and conditions. |
| IR Spectroscopy | Strong N-O stretch around 950-970 cm⁻¹. | Characteristic peaks for aromatic and aliphatic C-H, C=C.[5] |
| Mass Spectrometry | Molecular ion [M]⁺ at m/z 303. Characteristic fragment at [M-16]⁺ (m/z 287). | Molecular ion [M]⁺ at m/z 287.[1] |
Metabolism and Pharmacokinetics
Cyproheptadine undergoes extensive hepatic metabolism, with N-oxidation being one of the identified pathways.[6] This biotransformation is catalyzed by the cytochrome P450 (CYP) family of enzymes. While the specific CYP isozymes responsible for the N-oxidation of cyproheptadine have not been definitively identified in the literature, members of the CYP1, CYP2, and CYP3 families are the primary enzymes involved in the metabolism of most drugs.[7][8] Further research utilizing recombinant human CYP enzymes is necessary to pinpoint the specific isozymes involved in the formation of Cyproheptadine N-Oxide.
The formation of the polar N-oxide metabolite is a common route for the detoxification and elimination of xenobiotics. The increased water solubility of Cyproheptadine N-Oxide facilitates its renal excretion.
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- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis, Purification, and Characterization of Cyproheptadine N-Oxide
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and purification of Cyproheptadine N-Oxide. As a primary metabolite of Cyproheptadine, a first-generation antihistamine with significant antiserotonergic and anticholinergic properties, access to a pure, well-characterized standard of its N-oxide is critical for a range of studies, including drug metabolism, pharmacokinetics (DMPK), and toxicology[1][2]. This guide moves beyond a simple recitation of steps to provide a rationale-driven approach, emphasizing the chemical principles that underpin the procedural choices, ensuring both reproducibility and a deeper understanding of the methodology.
Strategic Overview: The Chemistry of N-Oxidation
The conversion of a tertiary amine, such as the piperidine nitrogen in Cyproheptadine, to its corresponding N-oxide is a fundamental oxidative transformation in both synthetic chemistry and in vivo metabolism[3]. In a laboratory setting, this is typically achieved by treating the parent amine with an oxygen-transfer agent.
Core Principle: The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent. The choice of oxidant is paramount and is dictated by factors such as efficacy, selectivity, cost, and ease of byproduct removal. Common agents include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While m-CPBA is highly effective, its acidic byproduct (m-chlorobenzoic acid) necessitates a more involved purification. Hydrogen peroxide is a "greener" alternative, yielding only water as a byproduct, making it an excellent choice for this synthesis[4].
The successful synthesis and subsequent isolation of Cyproheptadine N-Oxide hinge on exploiting the significant change in the molecule's physicochemical properties. The introduction of the N-oxide moiety dramatically increases polarity, a key differential that will be leveraged during the purification phase.
Synthesis of Cyproheptadine N-Oxide: A Controlled Oxidation Protocol
This section details a robust and reproducible protocol for the N-oxidation of Cyproheptadine. The procedure is designed to be self-validating through careful monitoring and control of reaction parameters.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Cyproheptadine HCl | ≥98% Purity | Starting Material |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Oxidizing Agent |
| Methanol (MeOH) | ACS Grade | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Neutralization/Quenching |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Deionized Water | High Purity | Aqueous Phases |
Step-by-Step Synthesis Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyproheptadine hydrochloride (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material). If starting with the free base, the initial neutralization step is unnecessary. If using the hydrochloride salt, add a stoichiometric equivalent of a mild base like sodium bicarbonate and stir until the free base is formed and dissolves.
-
Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C. This temperature control is critical to prevent potential side reactions and uncontrolled decomposition of the peroxide.
-
Oxidant Addition: Add 30% hydrogen peroxide (approx. 1.5-2.0 eq) to the cooled solution dropwise over 15-20 minutes. Maintaining a slow addition rate prevents a rapid exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) (See Section 4.1). The goal is to observe the consumption of the starting material spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf).
-
Work-up & Quenching: Once the reaction is deemed complete by TLC, cool the flask again in an ice bath. Cautiously add a saturated solution of sodium bicarbonate to neutralize any remaining acid and quench excess hydrogen peroxide.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure. To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. The more polar N-oxide product will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cyproheptadine N-Oxide as a solid or viscous oil.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of Cyproheptadine N-Oxide.
Purification Methodologies: Isolating the Target Compound
Purification is arguably the most critical phase, as the quality of the final compound dictates its suitability for downstream applications. The primary strategy relies on the polarity difference between the N-oxide and any unreacted Cyproheptadine or non-polar byproducts.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the method of choice for obtaining high-purity Cyproheptadine N-Oxide.
Principle of Separation: The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of organic solvents, is passed through the column. Non-polar compounds (like starting material) have a weak affinity for the silica and travel down the column quickly. The highly polar Cyproheptadine N-Oxide interacts strongly with the silica, resulting in a slower elution.
Step-by-Step Protocol:
-
Column Packing: Prepare a flash chromatography column with silica gel, slurry-packed using a non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., 90:10 Dichloromethane/Methanol). Gradually increase the polarity of the mobile phase (a gradient elution) to 80:20 DCM/Methanol. The addition of 0.5-1% triethylamine or ammonium hydroxide to the mobile phase is highly recommended to prevent peak tailing of the basic compounds on the acidic silica surface.
-
Fraction Collection: Collect fractions and analyze each by TLC.
-
Product Isolation: Combine the fractions containing the pure N-oxide (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Comparison of Purification Techniques
| Method | Principle | Purity Achieved | Scalability | Key Consideration |
| Column Chromatography | Differential Adsorption (Polarity) | >98% | High | Requires careful selection of mobile phase; can be time and solvent intensive. |
| Recrystallization | Differential Solubility | Variable | Moderate | Requires finding a suitable solvent system; may not effectively remove impurities with similar solubility profiles. |
Analytical Characterization and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and purity assessment.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 9:1) with 0.5% Ammonium Hydroxide is a good starting point[5][6].
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate. The Rf of the N-oxide will be significantly lower than that of Cyproheptadine.
-
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at ~285 nm[7].
-
Spectroscopic and Spectrometric Confirmation
| Technique | Expected Result for Cyproheptadine N-Oxide | Purpose |
| Mass Spectrometry (MS) | [M+H]⁺ ion at m/z ≈ 304.16 | Confirms the molecular weight[8]. |
| ¹H NMR | Downfield shift of protons on the N-methyl group and adjacent methylene (CH₂) groups compared to Cyproheptadine. | Confirms the site of oxidation and overall structure. |
| ¹³C NMR | Downfield shift of the N-methyl and adjacent carbons. | Provides further structural confirmation. |
| IR Spectroscopy | Presence of a characteristic N-O stretching band. | Confirms the presence of the N-oxide functional group. |
Visualization of Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of Cyproheptadine N-Oxide.
Conclusion
This guide provides a detailed, expertise-driven framework for the synthesis, purification, and characterization of Cyproheptadine N-Oxide. By understanding the chemical principles behind each step—from the selection of a green oxidizing agent to the exploitation of polarity for chromatographic separation—researchers can reliably produce this important metabolite with high purity. The described protocols for synthesis and purification, coupled with the multi-faceted analytical validation strategy, ensure a final product suitable for the most demanding research applications in drug development and metabolic science.
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Cyproheptadine | C21H21N | CID 2913 . PubChem, National Institutes of Health. Available at: [Link]
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Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method . Brieflands. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Cyproheptadine to Cyproheptadine N-Oxide
Foreword
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of cyproheptadine, with a specific focus on its biotransformation to cyproheptadine N-oxide. This document moves beyond a simple recitation of protocols, offering a deep dive into the causality behind experimental design and the principles of robust scientific inquiry. Our objective is to equip you with the foundational knowledge and practical methodologies required to elucidate the enzymatic pathways governing this specific metabolic route, ensuring data integrity and reproducibility.
Introduction to Cyproheptadine and its Metabolic Landscape
Cyproheptadine is a first-generation antihistamine possessing anticholinergic and antiserotonergic properties.[1] It is utilized in the treatment of allergic reactions and has off-label applications, including appetite stimulation.[2][3] The therapeutic and potential toxicological profile of cyproheptadine is intrinsically linked to its extensive hepatic metabolism.[1] Upon administration, cyproheptadine undergoes a variety of Phase I and Phase II metabolic transformations.
The primary metabolic pathways for cyproheptadine in humans include:
-
Aromatic Hydroxylation: The addition of hydroxyl groups to the aromatic rings.
-
N-Demethylation: The removal of a methyl group from the piperidine nitrogen.
-
Epoxidation: The formation of an epoxide across the 10,11-double bond of the dibenzocycloheptene ring.[4]
-
N-Oxidation: The oxidation of the tertiary amine on the piperidine ring to form cyproheptadine N-oxide.[4]
-
Glucuronidation: A Phase II conjugation reaction, often following Phase I modifications, to increase water solubility and facilitate excretion.[5]
This guide will focus specifically on the N-oxidation pathway, a critical transformation that can influence the pharmacological activity and clearance of the parent compound.
The Enzymology of N-Oxidation: CYP450 vs. FMO
The N-oxidation of tertiary amines like cyproheptadine is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.[6][7] Distinguishing the relative contributions of these enzyme families is a cornerstone of reaction phenotyping.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes plays a central role in the metabolism of a vast array of xenobiotics.[7] While CYPs are well-known for N-dealkylation, they can also catalyze N-oxidation reactions.[5]
-
Flavin-Containing Monooxygenases (FMOs): These NADPH-dependent enzymes specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms.[8] For many tertiary amines, FMOs are the primary catalysts of N-oxidation.[5]
The differentiation between CYP and FMO-mediated N-oxidation is crucial. CYP enzymes are highly inducible and exhibit significant inter-individual variability due to genetic polymorphisms, which can lead to drug-drug interactions and variable drug responses.[9] FMOs, in contrast, are generally non-inducible by xenobiotics and show less pronounced genetic polymorphism.
A key distinguishing feature in experimental design is the differential heat stability. FMOs are thermally labile, whereas CYPs are generally more heat-stable. This property can be exploited in in vitro systems to selectively inactivate FMOs and thereby parse out the contribution of each enzyme system.
Experimental Workflow for Investigating Cyproheptadine N-Oxidation
The following sections detail a robust, self-validating experimental protocol to characterize the in vitro formation of cyproheptadine N-oxide.
Required Reagents and Equipment
-
Substrates: Cyproheptadine hydrochloride, Cyproheptadine N-oxide (as an analytical standard).
-
Enzyme Sources: Pooled Human Liver Microsomes (HLMs), Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), Recombinant human FMO3.
-
Cofactors: NADPH regenerating system (e.g., a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffers and Solutions: Potassium phosphate buffer (pH 7.4), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Inhibitors: Selective chemical inhibitors for various CYP isoforms and a general P450 inhibitor (e.g., 1-aminobenzotriazole).
-
Equipment: Incubator/water bath (37°C), Centrifuge, HPLC-MS/MS system, Analytical balance, pH meter, Pipettes.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the in vitro metabolism of cyproheptadine.
Step-by-Step Incubation Protocol
This protocol is designed to determine the rate of formation of cyproheptadine N-oxide in pooled human liver microsomes.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of cyproheptadine in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
Cyproheptadine stock solution (final concentration to be tested, e.g., 1-100 µM)
-
-
Prepare a negative control without the NADPH regenerating system.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 3 volumes of acetonitrile) and an internal standard. The internal standard is crucial for accurate quantification and should be a structurally similar compound not present in the matrix.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Reaction Phenotyping: Pinpointing the Enzymes
To identify the specific enzymes responsible for cyproheptadine N-oxidation, the above protocol is modified as follows:
-
Recombinant Enzymes: Incubate cyproheptadine with a panel of individual recombinant human CYP enzymes and FMOs.[4] The formation of cyproheptadine N-oxide by a specific recombinant enzyme directly implicates it in the metabolic pathway.
-
Chemical Inhibition: In the human liver microsome system, co-incubate cyproheptadine with selective chemical inhibitors for different CYP isoforms. A significant reduction in the formation of cyproheptadine N-oxide in the presence of a specific inhibitor points to the involvement of that enzyme.
-
Thermal Inactivation: To assess the role of FMOs, pre-incubate human liver microsomes at a moderately elevated temperature (e.g., 45-50°C) for a short period to selectively inactivate the heat-labile FMOs before adding cyproheptadine and initiating the reaction. A significant decrease in N-oxide formation after heat treatment suggests FMO involvement.
Analytical Methodology: HPLC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the quantification of cyproheptadine and cyproheptadine N-oxide.[10]
Chromatographic Conditions (Illustrative Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Illustrative Example)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cyproheptadine: 288.1 -> 96.1Cyproheptadine N-Oxide: 304.1 -> 288.1 (loss of oxygen) |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Note: These conditions are illustrative and must be optimized for the specific instrumentation used.
Data Analysis and Interpretation
The primary output of the experiment will be the concentration of cyproheptadine N-oxide formed over time.
-
Rate of Formation: Plot the concentration of the N-oxide versus time. The initial linear portion of this curve represents the initial rate of formation (V₀).
-
Contribution of Different Enzymes: The relative contribution of each CYP isoform can be estimated from the degree of inhibition observed with selective inhibitors and the activity of the recombinant enzymes.
Visualizing the Metabolic Pathway
Caption: Cyproheptadine is converted to Cyproheptadine N-Oxide via N-oxidation.
Conclusion
This guide has provided a comprehensive, technically detailed framework for the in vitro investigation of cyproheptadine N-oxidation. By adhering to these principles of robust experimental design, including appropriate controls, reaction phenotyping, and sensitive analytical methods, researchers can confidently elucidate the enzymatic mechanisms governing this important metabolic pathway. The insights gained from such studies are invaluable for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ultimately contributing to the safer and more effective use of cyproheptadine.
References
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Zhang, D., et al. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(5), 487-501. Available at: [Link]
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Wikipedia. (n.d.). Cyproheptadine. Retrieved from [Link]
- Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Analytical Profile of Cyproheptadine. In Analytical Profiles of Drug Substances (Vol. 8, pp. 155-180). Academic Press.
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Porter, C. C., et al. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(3), 189-197. Available at: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride? Retrieved from [Link]
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PubChem. (n.d.). Cyproheptadine. National Center for Biotechnology Information. Retrieved from [Link]
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Nakajima, M., et al. (1999). A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes. Drug Metabolism and Disposition, 27(10), 1291-1297. Available at: [Link]
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LiverTox. (2017, January 16). Cyproheptadine. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
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Ruan, J., et al. (2019). Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid. Archives of Toxicology, 93(8), 2317-2327. Available at: [Link]
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Al-Ghobashy, M. A., et al. (2014). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Chromatographic Science, 52(1), 52-59. Available at: [Link]
- Abdel-Ghany, M. F., et al. (2021). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research, 12(1), 358-366.
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Kim, D. K., et al. (2021). Real-World Safety of Cyproheptadine-Based Appetite Stimulants: An Electronic Health Record-Based Retrospective Cohort Study in Adult Patients. Journal of Clinical Medicine, 10(16), 3543. Available at: [Link]
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U.S. Food and Drug Administration. (2020). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]
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BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
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Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
- Rajput, S. J., & Sathe, M. A. (2017). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(3).
- Chen, Y., et al. (2012). Assay of cyproheptadine hydrochloride and the related substances with HPLC. Chinese Journal of Pharmaceutical Analysis, 32(1), 103-106.
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ResearchGate. (2023, March 17). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Retrieved from [Link]
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BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Isolation of Cyproheptadine N-Oxide
Foreword
In the landscape of pharmaceutical research and development, the comprehensive characterization of drug metabolites is a cornerstone of establishing a thorough safety and efficacy profile. Metabolites, the byproducts of the body's interaction with a xenobiotic, can possess their own pharmacological or toxicological activities, influencing the overall therapeutic outcome. Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, undergoes extensive metabolism. Among its various metabolic products is Cyproheptadine N-Oxide, a molecule representing a common metabolic pathway for tertiary amine-containing drugs. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of Cyproheptadine N-Oxide, intended for researchers, scientists, and professionals in drug development. We will delve into both biosynthetic and synthetic routes for obtaining this metabolite, detail methods for its purification, and discuss the analytical techniques essential for its structural confirmation.
The Discovery of Cyproheptadine N-Oxide: A Journey Through Biotransformation
The initial identification of Cyproheptadine N-Oxide emerged not from human metabolic studies, but from the fascinating field of microbial biotransformation. Fungi, particularly species like Cunninghamella elegans, are renowned for their enzymatic machinery that can mimic and sometimes predict mammalian drug metabolism.
The Cunninghamella elegans Model
Research into the fungal metabolism of cyproheptadine hydrochloride revealed that Cunninghamella elegans is capable of extensively biotransforming the parent drug into several oxidative phase-I metabolites.[1] Within a 72-hour incubation period, the fungus produces a portfolio of metabolites, including hydroxylated derivatives, N-desmethylcyproheptadine, and notably, Cyproheptadine N-Oxide and 2-hydroxycyproheptadine N-oxide.[1] This discovery highlighted the N-oxidation of the piperidine ring's tertiary amine as a significant metabolic pathway for cyproheptadine.
The formation of these metabolites, including the N-oxide, is catalyzed by cytochrome P450 monooxygenases present in the fungal microsomes.[1] This enzymatic process underscores the value of Cunninghamella elegans as a predictive in vitro model for studying potential human metabolites of drug candidates.
Isolation and Purification Strategies
The isolation of Cyproheptadine N-Oxide, whether from a biological culture or a synthetic reaction mixture, requires a multi-step approach leveraging the physicochemical properties of the molecule.
Isolation from Cunninghamella elegans Culture
The isolation of Cyproheptadine N-Oxide from a fungal culture is a multi-step process that involves extraction and chromatographic purification.
-
Culture Filtration: Following incubation, the fungal biomass is separated from the culture medium by filtration. The filtrate, containing the secreted metabolites, is the starting material for extraction.
-
Solvent Extraction: The pH of the filtrate is adjusted to a basic pH (e.g., pH 9-10) to ensure that the amine-containing metabolites are in their free base form, enhancing their solubility in organic solvents. The filtrate is then subjected to liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. This process is typically repeated multiple times to ensure exhaustive extraction of the metabolites.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of metabolites and residual media components.
Caption: Workflow for isolating Cyproheptadine N-Oxide.
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for isolating pure Cyproheptadine N-Oxide from the crude extract.[1] A reversed-phase column (e.g., C18) is typically employed for this purpose.
-
Column and Mobile Phase Selection: A C18 reversed-phase column is a suitable choice for separating cyproheptadine and its metabolites. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is gradually increased, is generally effective in resolving the various metabolites.
-
Sample Preparation: The crude extract is dissolved in a small volume of the initial mobile phase or a compatible solvent and filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Chromatographic Separation: The sample is injected onto the column, and the separation is monitored using a UV detector, typically at a wavelength where cyproheptadine and its metabolites exhibit strong absorbance (around 285 nm).
-
Fraction Collection: Fractions corresponding to the peak of interest (Cyproheptadine N-Oxide) are collected.
-
Final Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure or by lyophilization to yield the purified Cyproheptadine N-Oxide.
Chemical Synthesis of Cyproheptadine N-Oxide
While microbial biotransformation provides a route to discover and produce metabolites, chemical synthesis is often more practical for obtaining larger quantities of a specific metabolite for use as an analytical standard or for further pharmacological testing. The synthesis of Cyproheptadine N-Oxide involves the direct oxidation of the tertiary amine in the piperidine ring of cyproheptadine.
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
A common and effective method for the N-oxidation of tertiary amines is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.
-
Reaction Setup: Cyproheptadine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.
-
Reagent Addition: A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise to the cooled cyproheptadine solution over a period of 30-60 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material (cyproheptadine) and the appearance of a more polar product spot (the N-oxide).
-
Workup: Upon completion of the reaction, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the m-chlorobenzoic acid byproduct) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Cyproheptadine N-Oxide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Chemical synthesis of Cyproheptadine N-Oxide.
Structural Elucidation and Characterization
Unequivocal identification of the isolated or synthesized compound as Cyproheptadine N-Oxide requires a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and obtaining structural information.
-
Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), Cyproheptadine N-Oxide is expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (303.4 + 1.007 = 304.4).
-
Fragmentation Pattern: A characteristic fragmentation of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da). Therefore, a prominent fragment ion at m/z corresponding to the protonated cyproheptadine molecule ([M+H-16]⁺ or m/z 288.4) would be strong evidence for the N-oxide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The N-oxidation of the piperidine nitrogen significantly affects the chemical shifts of the neighboring protons and carbons.
-
¹H NMR: The protons on the carbons adjacent to the N-oxide group (the N-methyl group and the methylene groups in the piperidine ring) will be deshielded and thus shifted downfield compared to their positions in the parent cyproheptadine spectrum.
-
¹³C NMR: Similarly, the carbon atoms of the N-methyl group and the carbons alpha to the nitrogen in the piperidine ring will also experience a downfield shift in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the N-O bond. A characteristic stretching vibration for the N-O bond in tertiary amine N-oxides typically appears in the region of 950-970 cm⁻¹.
Quantitative Data Summary
| Parameter | Cyproheptadine | Cyproheptadine N-Oxide | Reference |
| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₁NO | PubChem |
| Molecular Weight | 287.4 g/mol | 303.4 g/mol | PubChem |
| [M+H]⁺ (m/z) | 288.4 | 304.4 | Theoretical |
| Key MS Fragment | - | [M+H-16]⁺ (m/z 288.4) | Theoretical |
Conclusion and Future Perspectives
The discovery of Cyproheptadine N-Oxide through fungal biotransformation has been instrumental in elucidating a key metabolic pathway for cyproheptadine. The ability to isolate this metabolite from biological systems and to produce it through chemical synthesis allows for its comprehensive characterization and use as a reference standard in drug metabolism and pharmacokinetic studies. This in-depth technical guide provides the foundational knowledge and procedural outlines for researchers to confidently work with this important metabolite. Future research may focus on the pharmacological and toxicological profiling of Cyproheptadine N-Oxide to fully understand its contribution to the overall clinical effects of cyproheptadine.
References
-
Zhang, D., Hansen Jr, E. B., Deck, J., Heinze, T. M., Sutherland, J. B., & Cerniglia, C. E. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(5), 487-498. [Link]
-
PubChem. (n.d.). Cyproheptadine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. (1997). Xenobiotica, 27(5), 487-498. [Link]
- Catalytic Applications of meta-Chloroperoxybenzoic Acid (m-CPBA) in Organic Synthesis. (n.d.). BenchChem.
- Synthesis of Tertiary Amine N-Oxides-A Review. (2012). Asian Journal of Chemistry, 24(9), 3781-3788.
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An In-Depth Technical Guide to Cyproheptadine N-Oxide (CAS Number: 100295-63-4)
A Note to the Researcher: This document provides a comprehensive overview of Cyproheptadine N-Oxide, a primary metabolite of the first-generation antihistamine, Cyproheptadine. As a Senior Application Scientist, this guide is structured to deliver not just factual data but also to provide context and insight into the scientific principles behind the information presented. While extensive data exists for the parent compound, specific experimental details for Cyproheptadine N-Oxide are less abundant in publicly accessible literature. This guide, therefore, synthesizes the available information and, where necessary, provides expert-inferred protocols and logical frameworks based on established chemical and pharmacological principles.
Section 1: Introduction and Molecular Profile
Cyproheptadine N-Oxide is a significant metabolite of Cyproheptadine, a well-known antihistaminic and antiserotonergic agent.[1] Understanding the properties of this N-oxide is crucial for a complete comprehension of the pharmacokinetics, metabolism, and overall pharmacological profile of Cyproheptadine. This guide will delve into the known chemical and physical properties of Cyproheptadine N-Oxide, its metabolic formation, and the analytical methodologies pertinent to its study.
Chemical Identity
| Property | Value | Source |
| CAS Number | 100295-63-4 | , |
| Molecular Formula | C₂₁H₂₁NO | |
| Molecular Weight | 303.40 g/mol | |
| IUPAC Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine 1-oxide | |
| Synonyms | Cyproheptadine N-Oxide, Cyproheptadine beta-N-Oxide, Cyproheptadine alpha-N-Oxide |
Structural Representation
Caption: Metabolic pathway of Cyproheptadine to Cyproheptadine N-Oxide.
Proposed Laboratory Synthesis
Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the oxygen atom of an oxidizing agent, such as a peroxy acid, leading to the formation of the N-oxide.
Proposed Protocol:
-
Dissolution: Dissolve Cyproheptadine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the exothermicity of the reaction.
-
Addition of Oxidizing Agent: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent dropwise to the cooled solution of Cyproheptadine. The slow addition helps to maintain temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain pure Cyproheptadine N-Oxide.
Self-Validation: The identity and purity of the synthesized Cyproheptadine N-Oxide should be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC, and compared with the data from a certified reference standard if available.
Section 4: Analytical Methodologies
The analysis of Cyproheptadine N-Oxide typically involves chromatographic techniques, often in the context of metabolic studies of the parent drug.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of Cyproheptadine and its metabolites, including the N-oxide.
Workflow for Method Development:
Caption: A typical workflow for the analysis of Cyproheptadine N-Oxide in biological samples.
Expert Insight on Method Development:
-
Column Choice: A reversed-phase C18 column is a good starting point due to the lipophilic nature of both Cyproheptadine and its N-oxide.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) is often necessary to achieve good separation of the parent drug from its more polar metabolites.
-
Detection: UV detection is feasible as the chromophore of the dibenzocycloheptene ring system is retained in the N-oxide. However, mass spectrometry (LC-MS) provides greater sensitivity and specificity, allowing for definitive identification based on the mass-to-charge ratio.
Spectrometric Characterization
Mass Spectrometry (MS): The molecular ion of Cyproheptadine N-Oxide would be expected at m/z 304 [M+H]⁺ in positive ion mode. The fragmentation pattern would be a key identifier. A characteristic loss of an oxygen atom (16 Da) to yield the fragment corresponding to the parent drug (m/z 288) is a common fragmentation pathway for N-oxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized or isolated N-oxide. The chemical shifts of the protons and carbons in the piperidine ring, particularly those adjacent to the nitrogen, would be significantly different from those of the parent Cyproheptadine due to the electronic effect of the N-oxide group.
Section 5: Biological Activity and Toxicology
Pharmacological Profile
There is a significant lack of publicly available data on the specific pharmacological activity of Cyproheptadine N-Oxide. It is not definitively known whether it is an active metabolite with similar, different, or no antihistaminic or antiserotonergic activity compared to Cyproheptadine.
Hypothetical Scenarios:
-
Inactive Metabolite: N-oxidation may be a detoxification pathway, rendering the molecule inactive and facilitating its excretion.
-
Active Metabolite: The N-oxide may retain some or all of the pharmacological activity of the parent compound. In some cases, N-oxide metabolites of drugs have been shown to have comparable or even enhanced activity.
-
Altered Activity Profile: The N-oxide could have a different pharmacological profile, potentially contributing to off-target effects or a modified side-effect profile of Cyproheptadine.
Proposed Experimental Approach to Determine Activity:
-
Receptor Binding Assays: Evaluate the binding affinity of synthesized Cyproheptadine N-Oxide to histamine H1 and serotonin (5-HT) receptors and compare it to that of Cyproheptadine.
-
In Vitro Functional Assays: Use cell-based assays to determine if Cyproheptadine N-Oxide can antagonize histamine- or serotonin-induced cellular responses.
-
In Vivo Studies: If in vitro activity is observed, conduct animal studies to assess the antihistaminic and antiserotonergic effects of Cyproheptadine N-Oxide in a whole-organism context.
Toxicological Data
No specific toxicological studies on Cyproheptadine N-Oxide have been identified in the available literature. PubChem provides a GHS classification of "Harmful if swallowed" based on depositor-supplied information, but this is not from a formal toxicological evaluation. [2]The safety profile of Cyproheptadine itself is well-established, with known side effects including drowsiness and anticholinergic effects. [3]The contribution of the N-oxide metabolite to the overall toxicity profile of Cyproheptadine is currently unknown.
Section 6: Commercial Availability and Applications
Cyproheptadine N-Oxide is commercially available from several suppliers as a reference standard. [4]Its primary application is in analytical and research settings, particularly for:
-
Metabolite Identification Studies: As a reference standard to confirm the presence of Cyproheptadine N-Oxide in in vitro and in vivo metabolism studies of Cyproheptadine.
-
Pharmacokinetic Analysis: To develop and validate analytical methods for the simultaneous quantification of Cyproheptadine and its metabolites in biological fluids.
-
Impurity Profiling: As a potential impurity in the synthesis or degradation of Cyproheptadine.
Section 7: Conclusion and Future Directions
Cyproheptadine N-Oxide is a key metabolite in the biotransformation of Cyproheptadine. While its chemical identity is established, a comprehensive understanding of its physicochemical properties, pharmacological activity, and toxicological profile remains incomplete. The methodologies and proposed experimental frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important molecule. Future research should focus on the chemical synthesis and full analytical characterization of Cyproheptadine N-Oxide, followed by a thorough evaluation of its biological activity to fully elucidate its role in the overall pharmacology of Cyproheptadine.
References
- Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Analytical Profile of Cyproheptadine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 9, pp. 155-184). Academic Press.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11403922, Cyproheptadine N-Oxide. Retrieved January 25, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2913, Cyproheptadine. Retrieved January 25, 2026 from [Link].
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Sadek, M., Craik, D. J., Hall, J. G., & Andrews, P. R. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of medicinal chemistry, 33(4), 1098–1107. [Link]
- Turkey, N. S., & Al-Ghaban, A. M. (2024). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. Advanced Journal of Chemistry, Section A, 7(3), 303-318.
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U.S. Food and Drug Administration. (2023). PERIACTIN® (cyproheptadine hydrochloride). Retrieved January 25, 2026, from [Link]
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Wikipedia contributors. (2024, January 23). Cyproheptadine. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
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Shannar, A., Sarwar, M. S., Dave, P. D., Chou, P. J., Peter, R. M., Xu, J., Pan, Y., Rossi, F., & Kong, A. N. (2024). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. Molecular biology reports, 51(1), 1139. [Link]
- Porter, C. C., Arison, B. H., Gruber, V. F., Titus, D. C., & Vandenheuvel, W. J. (1975). Human metabolism of cyproheptadine.
- Rajput, S. J., & Sathe, M. A. (2017). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Pharmacophore, 8(6S), e-1222409.
- Saber-Tehrani, M., & Sharifabadi, M. K. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian journal of pharmaceutical research : IJPR, 12(2), 311–318.
- Sadek, M., Craik, D. J., Hall, J. G., & Andrews, P. R. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of medicinal chemistry, 33(4), 1098–1107.
- Graudins, A., Stearman, A., & Chan, B. (2015). Treatment of the serotonin syndrome with cyproheptadine. The Journal of emergency medicine, 49(4), 385-390.
-
Zhang, D., Hansen, E. B., Jr, Deck, J., & Cerniglia, C. E. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica; the fate of foreign compounds in biological systems, 27(5), 487–499. [Link]
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Baseline Separation of Cyproheptadine and its N-oxide Metabolite
Abstract
This application note details a highly efficient and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the antihistaminic agent Cyproheptadine and its primary metabolite, Cyproheptadine N-oxide. The developed method is crucial for quality control, stability testing, and pharmacokinetic studies, offering excellent resolution and peak symmetry for both analytes. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, mobile phase preparation, and sample handling, underpinned by a rationale for key experimental choices to ensure scientific integrity and robust performance.
Introduction: The Imperative for a Discriminating Analytical Method
Cyproheptadine is a first-generation antihistamine and serotonin antagonist widely used for the treatment of allergic reactions and other conditions.[1] In the course of drug metabolism and as a potential degradation product in pharmaceutical formulations, Cyproheptadine can be converted to its N-oxide derivative.[2][3] While structurally similar, the pharmacological and toxicological profiles of the parent drug and its N-oxide can differ significantly. Therefore, a stability-indicating analytical method capable of distinctly separating and quantifying these two compounds is paramount for ensuring the safety, efficacy, and quality of Cyproheptadine-containing products.
The addition of an oxygen atom to the tertiary amine of the piperidine ring in Cyproheptadine to form the N-oxide increases the molecule's polarity. This subtle yet critical structural modification necessitates a carefully optimized chromatographic method to achieve baseline separation. This application note presents such a method, leveraging reversed-phase chromatography with UV detection, a technique renowned for its robustness and accessibility in pharmaceutical analysis.
Chromatographic Principles and Method Development Rationale
The fundamental principle of this method lies in the differential partitioning of Cyproheptadine and Cyproheptadine N-oxide between a non-polar stationary phase (C18) and a polar mobile phase.
-
Analyte Polarity: Cyproheptadine N-oxide is inherently more polar than Cyproheptadine due to the presence of the N-oxide functional group.[2] Consequently, in a reversed-phase system, Cyproheptadine N-oxide is expected to have a lower affinity for the stationary phase and thus elute earlier than the more non-polar parent compound, Cyproheptadine.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in separating compounds with moderate polarity differences. The high surface area and carbon load of modern C18 columns provide the necessary retention and selectivity. An Agilent Eclipse XDB-C18 column (4.6 mm × 250 mm, 5 µm) is selected for this method, as similar columns have demonstrated success in the analysis of Cyproheptadine and its related substances.[4]
-
Mobile Phase Optimization: The mobile phase composition is the most critical factor in achieving the desired separation.
-
Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase due to its low viscosity and UV transparency. A gradient elution is not necessary for this two-component system; an isocratic elution simplifies the method and enhances reproducibility.
-
Aqueous Phase and pH Control: A buffered aqueous phase is essential to maintain a consistent ionization state of the analytes, thereby ensuring reproducible retention times. Cyproheptadine has a basic nitrogen atom, and its retention is highly sensitive to pH. A buffer at pH 7.0 is chosen to ensure that the tertiary amine of Cyproheptadine is partially protonated, providing a balance of hydrophobicity for optimal retention on the C18 column. The use of triethylamine in the buffer can also help to mask active silanol groups on the silica backbone of the stationary phase, improving peak shape.[4]
-
Ion-Pairing Reagent: To further enhance the retention and separation of the basic Cyproheptadine molecule, an ion-pairing reagent, sodium octane-1-sulfonate, is incorporated into the mobile phase.[4][5] This reagent forms a neutral ion-pair with the protonated Cyproheptadine, increasing its hydrophobicity and retention time, which aids in achieving a clear separation from the earlier eluting N-oxide.
-
-
Detection Wavelength: Based on the UV spectra of Cyproheptadine, a detection wavelength of 286 nm is selected to ensure high sensitivity for both the parent drug and its N-oxide, as this wavelength corresponds to a region of significant absorbance for the dibenzocycloheptene chromophore present in both molecules.[4]
Materials and Instrumentation
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
Cyproheptadine Hydrochloride reference standard.
-
Cyproheptadine N-oxide reference standard.[6]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Sodium octane-1-sulfonate (ion-pairing reagent).
-
Glacial acetic acid (analytical grade).
-
Triethylamine (analytical grade).
Detailed Experimental Protocol
Preparation of Mobile Phase (Buffer Solution pH 7.0)
-
Weigh 2.16 g of sodium octane-1-sulfonate and dissolve it in approximately 500 mL of HPLC-grade water in a 1000 mL volumetric flask.
-
Add 10.0 mL of glacial acetic acid and 5.0 mL of triethylamine to the solution.
-
Dilute with water to the 1000 mL mark and mix thoroughly.
-
Adjust the pH to 7.0 ± 0.05 with triethylamine.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Buffer Solution (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Cyproheptadine Hydrochloride and Cyproheptadine N-oxide reference standards into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This solution contains 10 µg/mL of both Cyproheptadine and Cyproheptadine N-oxide.
Sample Preparation
For the analysis of bulk drug substances or pharmaceutical formulations, a suitable amount of sample should be accurately weighed and dissolved in methanol to obtain a theoretical concentration of 10 µg/mL of Cyproheptadine. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.
Method Validation and Expected Results
This method is designed to be self-validating through its specificity, linearity, precision, and accuracy.
-
Specificity: The method's specificity is demonstrated by its ability to separate Cyproheptadine and its N-oxide from each other and from potential excipients in a formulation. A forced degradation study (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) would further confirm that the method can separate the parent drug from all potential degradation products.
-
Linearity: The method is expected to be linear over a concentration range of 1-20 µg/mL for both analytes, with a correlation coefficient (r²) of >0.999.
-
Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.
-
Accuracy: The recovery of the analytes from a spiked matrix is expected to be within 98-102%.
Expected Elution Profile: Under the specified chromatographic conditions, a clear baseline separation of the two compounds is anticipated.
-
Cyproheptadine N-oxide: Expected to elute earlier due to its higher polarity.
-
Cyproheptadine: Expected to have a longer retention time.
Workflow and Data Analysis
The overall workflow for the analysis is depicted in the following diagram.
Figure 1: General workflow for the HPLC analysis of Cyproheptadine and its N-oxide.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Cyproheptadine and its N-oxide. The rationale-driven approach to method development, including the strategic use of an ion-pairing agent and optimized mobile phase conditions, ensures excellent resolution and peak shape. This method is well-suited for routine quality control, stability studies, and research applications in the pharmaceutical industry.
References
-
Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318. Available at: [Link]
-
Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. ResearchGate. Available at: [Link]
-
Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. Chemistry and Materials Research, 12(6). Available at: [Link]
-
Rajput, S. J., & Sathe, M. A. (n.d.). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Pharmacophore. Available at: [Link]
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Wu, H., & Chen, Z. (2017). Assay of cyproheptadine hydrochloride and the related substances with HPLC. Journal of Pharmaceutical Practice and Service, 35(1), 60-63, 69. Available at: [Link]
-
Logoyda, L., et al. (2017). Investigation of the cyproheptadine by chromatographic methods. Journal of Applied Pharmaceutical Science, 7(08), 161-165. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Cyproheptadine N-Oxide. PubChem Compound Database. Retrieved from: [Link]
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Wikipedia (n.d.). Cyproheptadine. Wikipedia. Retrieved from: [Link]
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Cheméo (n.d.). Cyproheptadine. Cheméo. Retrieved from: [Link]
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Cleanchem (n.d.). Cyproheptadine N-Oxide Mixture. Cleanchem. Retrieved from: [Link]
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Mass spectrometry analysis of Cyproheptadine N-Oxide
An Application Guide to the Mass Spectrometry Analysis of Cyproheptadine N-Oxide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of Cyproheptadine N-Oxide, a principal metabolite of the first-generation antihistamine Cyproheptadine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cyproheptadine is utilized for its antihistaminic and antiserotonergic properties, and understanding its metabolic fate is critical in pharmacokinetics, drug development, and clinical toxicology.[1] This document offers field-proven protocols for sample preparation from biological matrices, detailed LC-MS/MS method parameters, and insights into the characteristic fragmentation patterns of N-oxide compounds. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Cyproheptadine Metabolism
Cyproheptadine is a widely used medication for allergic conditions and off-label applications such as appetite stimulation.[1] Its therapeutic and potential toxicological effects are governed by its metabolism within the body. The liver's cytochrome P-450 system metabolizes Cyproheptadine through several pathways, including N-demethylation, aromatic hydroxylation, and heterocyclic ring oxidation.[2][3] One of the key metabolic routes is the formation of Cyproheptadine N-Oxide (CNO). The quantification of this N-oxide metabolite is essential for comprehensive pharmacokinetic (PK) studies, as it provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
LC-MS/MS stands as the gold standard for such bioanalytical assays due to its exceptional sensitivity and selectivity, allowing for the precise quantification of metabolites even in complex biological matrices.[4] This guide explains the causality behind the specific analytical choices required to develop a reliable method for CNO.
Analyte Overview: Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. Cyproheptadine is a tertiary amine, making it a basic and lipophilic compound.[5] Its N-oxide metabolite retains the core structure but with altered polarity and basicity due to the addition of an oxygen atom to the piperidine nitrogen.
| Property | Cyproheptadine | Cyproheptadine N-Oxide | Reference |
| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₁NO | [6][7] |
| Monoisotopic Mass | 287.1674 Da | 303.1623 Da | [5][7] |
| Molecular Weight | 287.4 g/mol | 303.4 g/mol | [5][7] |
| LogP (Predicted) | 4.69 | 4.1 (Computed) | [5][7] |
| pKa (Predicted) | ~9.0 (Strongest Basic) | Not available, expected to be lower | |
| Protonated Ion [M+H]⁺ | m/z 288.17 | m/z 304.17 | [8] |
The N-oxidation increases the molecule's polarity, which influences its retention in reversed-phase chromatography and its extraction from biological samples.
Mass Spectrometry of N-Oxides: A Unique Fragmentation Signature
The analysis of N-oxide compounds by mass spectrometry presents a characteristic fragmentation behavior that is key to their identification. In atmospheric pressure ionization (API) sources, N-oxides are known to exhibit a facile neutral loss of an oxygen atom (16 Da).[9] This "deoxygenation" can be thermally induced in the ion source or occur during collision-induced dissociation (CID) in the collision cell.[9]
This behavior is highly diagnostic. For Cyproheptadine N-Oxide, the protonated molecule at m/z 304.2 is expected to readily lose an oxygen atom to form an intense ion at m/z 288.2, which corresponds to the protonated parent drug, Cyproheptadine. This in-source or CID fragmentation provides a logical basis for establishing a highly specific Multiple Reaction Monitoring (MRM) transition.
Experimental Workflow: From Sample to Signal
A robust bioanalytical method requires a systematic workflow to ensure consistency and minimize matrix effects. The following diagram illustrates the major steps from sample collection to final data analysis.
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- 5. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyproheptadine N-Oxide in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Quantifying Cyproheptadine N-Oxide
Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties, leading to its use in treating allergies and off-label for conditions like serotonin syndrome.[1] Understanding the full pharmacokinetic profile of a drug is critical for assessing its efficacy and safety, which necessitates the quantification of its major metabolites. Cyproheptadine undergoes extensive metabolism in the body, with pathways including aromatic hydroxylation, N-demethylation, and heterocyclic ring oxidation.[2] One such metabolite, formed through oxidation of the nitrogen atom in the piperidine ring, is Cyproheptadine N-Oxide.[3]
The addition of an oxygen atom to the tertiary amine of the piperidine ring to form an N-oxide significantly increases the polarity of the molecule. This alteration can impact its distribution, elimination, and potentially its pharmacological activity. Therefore, a sensitive and selective analytical method for the quantification of cyproheptadine N-oxide in biological matrices is essential for comprehensive pharmacokinetic and toxicological studies.
This application note provides a detailed protocol for the quantification of cyproheptadine N-oxide in human plasma and urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of cyproheptadine and has been adapted for the specific properties of its N-oxide metabolite.[4][5]
Metabolic Pathway of Cyproheptadine
Cyproheptadine is metabolized in the liver through various enzymatic reactions.[1] The formation of cyproheptadine N-oxide is a phase I metabolic reaction. A simplified representation of this metabolic pathway is illustrated below.
Caption: Metabolic conversion of Cyproheptadine to its N-Oxide.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the chosen analytical technique due to its high sensitivity, selectivity, and specificity, which are crucial for accurately measuring low concentrations of metabolites in complex biological matrices.[6] The method involves chromatographic separation of the analyte from endogenous interferences, followed by ionization and mass spectrometric detection using Multiple Reaction Monitoring (MRM).
Principle of the Method
The workflow for the quantification of cyproheptadine N-oxide in biological samples is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for Cyproheptadine N-Oxide Quantification.
Detailed Protocols
Materials and Reagents
-
Cyproheptadine N-oxide reference standard
-
Cyproheptadine-d3 (or a suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve cyproheptadine N-oxide in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of cyproheptadine-d3 in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).
Sample Preparation: Solid Phase Extraction (SPE)
The increased polarity of cyproheptadine N-oxide compared to the parent drug suggests that a mixed-mode SPE sorbent will provide optimal retention and elution characteristics, leading to a cleaner extract.
-
Sample Pre-treatment: To 200 µL of plasma or urine in a polypropylene tube, add 20 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions below) and vortex. Transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Cyproheptadine N-Oxide | Q1: 304.2 m/z -> Q3: 96.1 m/z (quantifier), 191.1 m/z (qualifier) |
| Cyproheptadine-d3 (IS) | Q1: 291.2 m/z -> Q3: 96.1 m/z |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The MRM transitions for cyproheptadine N-oxide are predicted based on the addition of an oxygen atom (mass of 16 Da) to the parent cyproheptadine (m/z 288.2) and common fragmentation patterns. These should be confirmed by direct infusion of the reference standard.
Method Validation
The analytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analysis of at least six different blank lots of the biological matrix to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
-
Matrix Effect: Assessed to ensure that endogenous components of the biological matrix do not suppress or enhance the ionization of the analyte or IS.
-
Stability: The stability of cyproheptadine N-oxide in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Example Validation Summary Table
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10; Accuracy ±20%; CV ≤ 20% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of initial |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of cyproheptadine N-oxide in biological samples. The use of solid-phase extraction for sample clean-up and the high selectivity of tandem mass spectrometry ensure reliable and accurate results. This method can be a valuable tool for researchers in drug metabolism, pharmacokinetics, and toxicology to gain a more complete understanding of the disposition of cyproheptadine in vivo.
References
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (1981). Cyproheptadine. In Analytical Profiles of Drug Substances (Vol. 10, pp. 155-186). Academic Press. [Link]
-
Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318. [Link]
-
Dadkhah, M., et al. (2015). Preconcentration and Determination of Cyproheptadine by using Liquid Phase Microextraction and Solvent Bar in Biological Fluids in Trace Level. Journal of the Chinese Chemical Society, 62(10), 867-873. [Link]
-
Rajput, S. J., & Sathe, M. A. (2016). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(3), 1-8. [Link]
-
Turkey, N. S., et al. (2024). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. Advanced Journal of Chemistry, Section A, 7(3), 303-318. [Link]
-
Porta, T., et al. (2010). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 631-638. [Link]
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Constantinescu, I. C., et al. (2021). Extractive Spectrophotometric Methods for the Assay of Cyproheptadine Hydrochloride Using Alizarin Red S. Farmacia, 69(2), 367-375. [Link]
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Mamina, O. O. (2019). Determination of Cyproheptadine in Urine by Chromatographic Methods. Topical Issues of New Drugs Development, 2, 119. [Link]
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Wikipedia. (n.d.). Cyproheptadine. Retrieved from [Link]
-
Hucker, H. B., & Hutt, J. E. (1983). Determination of cyproheptadine in plasma and urine by GLC with a nitrogen-sensitive detector. Journal of Pharmaceutical Sciences, 72(9), 1069-1070. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. Retrieved from [Link]
-
Fischer, L. J., et al. (1980). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 8(6), 422-429. [Link]
-
Fente, C. A., et al. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1044-1048. [Link]
-
Mamina, O. O., & Kolisnyk, S. V. (2020). Investigation of the cyproheptadine by chromatographic methods. Vìsnik Farmacìï, (1), 4-10. [Link]
-
Esteves, F., et al. (2019). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. [Link]
-
Zhang, D., et al. (1994). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 24(9), 871-883. [Link]
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Application Notes and Protocols for In Vivo Experimental Design: A Comprehensive Guide to Studying Cyproheptadine N-Oxide
Authored by a Senior Application Scientist
Introduction: Unraveling the Metabolic Fate and Biological Activity of Cyproheptadine
Cyproheptadine is a first-generation antihistamine with potent antiserotonergic and anticholinergic properties.[1][2] Widely used in the treatment of allergic reactions, it has also found off-label applications in appetite stimulation and the management of serotonin syndrome.[1][3] The in vivo disposition of Cyproheptadine is complex, involving extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system.[2] Key metabolic pathways include demethylation, epoxidation, and glucuronidation, leading to a variety of metabolites.[4][5] One such potential metabolite, arising from the common metabolic pathway of tertiary amines, is Cyproheptadine N-Oxide. While the parent compound is well-characterized, the N-oxide metabolite remains largely unexplored, presenting a critical knowledge gap in understanding the complete pharmacological and toxicological profile of Cyproheptadine.
This guide provides a comprehensive framework for the in vivo investigation of Cyproheptadine N-Oxide. The protocols outlined herein are designed to elucidate its pharmacokinetic (PK) profile, assess its potential pharmacodynamic (PD) activity, and establish its preliminary safety and toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking to conduct robust in vivo studies on drug metabolites.
Section 1: Foundational Knowledge and Experimental Rationale
The Scientific Premise: Why Study Cyproheptadine N-Oxide?
The N-oxidation of tertiary amines is a common metabolic pathway that can significantly alter the pharmacological and toxicological properties of a parent compound. The resulting N-oxide metabolite may exhibit:
-
Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) compared to the parent drug.
-
Modified Pharmacodynamics: The N-oxide may retain, have reduced, or even exhibit novel pharmacological activity at the parent drug's targets (e.g., histamine H1 and serotonin receptors for Cyproheptadine).[1][2]
-
Distinct Toxicological Profile: The metabolite could be more or less toxic than the parent compound.
A thorough in vivo evaluation of Cyproheptadine N-Oxide is therefore essential for a complete understanding of Cyproheptadine's overall effects and to ensure its safe and effective use.
Proposed Metabolic Pathway of Cyproheptadine
The metabolism of Cyproheptadine is multifaceted. Based on established metabolic pathways for tertiary amines and existing literature on Cyproheptadine, the following diagram illustrates the potential metabolic fate, including the formation of Cyproheptadine N-Oxide.
Caption: Proposed metabolic pathways of Cyproheptadine.
Section 2: In Vivo Experimental Protocols
This section details the step-by-step protocols for the in vivo characterization of Cyproheptadine N-Oxide. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animal Model Selection and Husbandry
-
Species: Wistar rats or CD-1 mice are suitable for initial pharmacokinetic and toxicology studies due to their widespread use and historical data availability for similar compounds.[5]
-
Health Status: Use specific-pathogen-free (SPF) animals to minimize confounding variables.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity).
-
Housing: House animals in appropriate caging with free access to standard chow and water.
Pharmacokinetic (PK) Study Design
Objective: To determine the key pharmacokinetic parameters of Cyproheptadine N-Oxide following intravenous (IV) and oral (PO) administration.
Experimental Workflow:
Caption: Pharmacokinetic study workflow.
Step-by-Step Protocol:
-
Dose Formulation:
-
Prepare a stock solution of Cyproheptadine N-Oxide in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in saline). The final formulation should be sterile and non-irritating.
-
Determine the appropriate dose based on available in vitro data or by conducting a preliminary dose-range finding study. A starting point could be a dose equimolar to a known effective dose of Cyproheptadine.
-
-
Animal Groups:
-
Group 1 (IV): n=5 animals per time point.
-
Group 2 (PO): n=5 animals per time point.
-
Group 3 (Vehicle Control): n=3 animals.
-
-
Dosing:
-
IV Administration: Administer the dose via the tail vein.
-
PO Administration: Administer the dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyproheptadine N-Oxide in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the parameters listed in the table below.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral bioavailability |
Exploratory Pharmacodynamic (PD) Studies
Objective: To investigate if Cyproheptadine N-Oxide retains the antihistaminic or antiserotonergic activity of the parent compound.
2.3.1 Histamine-Induced Paw Edema Model (Antihistamine Activity)
-
Animal Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + Histamine
-
Group 3: Cyproheptadine (positive control) + Histamine
-
Group 4: Cyproheptadine N-Oxide (test article) + Histamine
-
-
Procedure:
-
Administer the vehicle, positive control, or test article (e.g., intraperitoneally) 30 minutes prior to the histamine challenge.
-
Inject a sub-plantar dose of histamine into the right hind paw.
-
Measure paw volume using a plethysmometer at baseline and at regular intervals post-histamine injection (e.g., 30, 60, 120, 180 minutes).
-
-
Endpoint: Inhibition of paw edema formation compared to the vehicle control group.
2.3.2 Serotonin-Induced Head-Twitch Response in Mice (Antiserotonergic Activity)
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Serotonin precursor (e.g., 5-HTP) + Vehicle
-
Group 3: Serotonin precursor + Cyproheptadine (positive control)
-
Group 4: Serotonin precursor + Cyproheptadine N-Oxide (test article)
-
-
Procedure:
-
Administer the vehicle, positive control, or test article 30-60 minutes before the serotonin precursor.
-
Observe the mice individually for a set period (e.g., 30 minutes) and count the number of head twitches.
-
-
Endpoint: Reduction in the number of head twitches compared to the group receiving only the serotonin precursor.
Acute Toxicology and Safety Pharmacology
Objective: To assess the acute toxicity and potential adverse effects of Cyproheptadine N-Oxide on major physiological systems.
Step-by-Step Protocol:
-
Dose-Range Finding Study:
-
Administer single, escalating doses of Cyproheptadine N-Oxide to small groups of animals.
-
Observe for clinical signs of toxicity and mortality for up to 14 days.
-
Determine the maximum tolerated dose (MTD).
-
-
Acute Toxicity Study (e.g., OECD 423):
-
Dose animals at the MTD and observe for clinical signs, body weight changes, and mortality.
-
At the end of the study, perform gross necropsy and collect major organs for histopathological examination.
-
-
Safety Pharmacology:
-
Central Nervous System (CNS): Conduct a functional observational battery (FOB) to assess changes in behavior, motor activity, and neurological function.
-
Cardiovascular System: In anesthetized or conscious telemetered animals, monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Respiratory System: Measure respiratory rate and tidal volume.
-
Table 2: Parameters for Acute Toxicology Assessment
| Parameter | Measurement |
| Clinical Observations | Daily for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) |
| Body Weight | Measured daily |
| Mortality | Recorded daily |
| Gross Necropsy | Macroscopic examination of organs and tissues at study termination |
| Histopathology | Microscopic examination of key organs (e.g., liver, kidneys, heart, lungs, brain) |
Section 3: Data Interpretation and Reporting
A comprehensive report should be generated, integrating the findings from the pharmacokinetic, pharmacodynamic, and toxicological studies. This will provide a holistic understanding of the in vivo profile of Cyproheptadine N-Oxide and its potential contribution to the overall pharmacology and safety of Cyproheptadine.
References
-
PubChem. (n.d.). Cyproheptadine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties of cyproheptadine hydrochloride in mice. Retrieved from [Link]
-
Wikipedia. (2024, July 17). Cyproheptadine. Retrieved from [Link]
-
Iwaki, M., Ogiso, T., Fujii, Y., & Miki, Y. (1994). Pharmacokinetics of cyproheptadine and its metabolites in rats. Journal of Pharmacobio-Dynamics, 17(5), 429–437. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride? Synapse. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Cyproheptadine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
-
Drugs.com. (2023, November 22). Cyproheptadine: Package Insert / Prescribing Information. Retrieved from [Link]
-
RxList. (n.d.). Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
PubChem. (n.d.). Cyproheptadine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. Molecular Biology Reports, 51(1), 1-13. Retrieved from [Link]
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ResearchGate. (n.d.). A novel compounded cyproheptadine hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid metabolism in Wistar rats. Retrieved from [Link]
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- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 3. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyproheptadine N-Oxide in Metabolic Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Metabolic Fate of Cyproheptadine and the Significance of N-Oxidation
Cyproheptadine is a first-generation antihistamine and serotonin antagonist widely used for the treatment of allergic reactions and other conditions.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolic transformation in the body. The metabolism of cyproheptadine is extensive, involving several key pathways such as N-demethylation, aromatic ring hydroxylation, and the formation of a quaternary ammonium glucuronide conjugate, which has been identified as the principal metabolite in human urine.[2][3]
A critical, yet often under-investigated, metabolic pathway for tertiary amines like cyproheptadine is N-oxidation. This process, primarily mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems, leads to the formation of N-oxides.[4] These metabolites can exhibit a range of pharmacological activities, from being inactive to possessing similar or even enhanced efficacy compared to the parent drug.[4] Furthermore, N-oxides can be metabolically labile and may undergo in vivo reduction back to the parent tertiary amine, potentially influencing the drug's overall exposure and duration of action.[4]
This application note provides a comprehensive guide to the use of Cyproheptadine N-Oxide as a reference standard in metabolic studies. We will delve into its synthesis, characterization, and application in key in vitro and in vivo experimental workflows, providing researchers with the necessary protocols to accurately investigate the N-oxidation pathway of cyproheptadine.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Cyproheptadine N-Oxide is paramount for its effective use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO | PubChem CID: 11403922 |
| Molecular Weight | 303.4 g/mol | PubChem CID: 11403922 |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, and acetonitrile | Inferred from similar compounds |
Note: As a synthesized reference material, detailed experimental validation of all physicochemical properties is recommended upon receipt.
Protocol 1: Chemical Synthesis of Cyproheptadine N-Oxide Reference Standard
The availability of a pure, well-characterized analytical standard is a prerequisite for any quantitative metabolic study. The following protocol describes a general method for the N-oxidation of tertiary amines, which can be adapted for the synthesis of Cyproheptadine N-Oxide.
Principle:
This synthesis utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for the conversion of tertiary amines to their corresponding N-oxides. The reaction is typically clean and proceeds under mild conditions.
Materials:
-
Cyproheptadine hydrochloride
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Hexanes
Procedure:
-
Preparation of Free Base: Dissolve Cyproheptadine hydrochloride in a minimal amount of deionized water. Add saturated sodium bicarbonate solution dropwise while stirring until the solution becomes basic (pH > 8), resulting in the precipitation of the free base. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the cyproheptadine free base.
-
N-Oxidation Reaction: Dissolve the cyproheptadine free base in anhydrous dichloromethane (e.g., 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.2 equivalents) in anhydrous dichloromethane. Add the m-CPBA solution dropwise to the stirred cyproheptadine solution at 0°C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate, can be employed to isolate the more polar Cyproheptadine N-Oxide.
-
Characterization: Confirm the identity and purity of the synthesized Cyproheptadine N-Oxide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Metabolism of Cyproheptadine to Cyproheptadine N-Oxide using Liver Microsomes
This protocol outlines a typical in vitro experiment to investigate the formation of Cyproheptadine N-Oxide from its parent drug using liver microsomes, which are a rich source of drug-metabolizing enzymes.
Principle:
Incubation of cyproheptadine with liver microsomes in the presence of the necessary cofactor, NADPH, will facilitate enzymatic oxidation, including N-oxidation. The reaction is then quenched, and the metabolites are extracted and analyzed by LC-MS/MS.
Materials:
-
Cyproheptadine
-
Cyproheptadine N-Oxide reference standard
-
Pooled human or rat liver microsomes (e.g., 20 mg/mL stock)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile, ice-cold
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Liver microsomes (to a final concentration of 0.5-1.0 mg/mL)
-
Cyproheptadine solution (in a small volume of organic solvent, e.g., methanol, to a final concentration of 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate and analyze by LC-MS/MS for the presence and formation of Cyproheptadine N-Oxide.
Control Experiments:
-
No NADPH: To confirm that the metabolite formation is NADPH-dependent.
-
Heat-inactivated microsomes: To ensure the reaction is enzymatic.
-
No Substrate: To check for interfering peaks from the matrix.
Protocol 3: LC-MS/MS Method for the Quantification of Cyproheptadine N-Oxide
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Cyproheptadine N-Oxide in biological matrices.
Principle:
Liquid chromatography is used to separate the analyte from other matrix components, followed by tandem mass spectrometry for selective detection and quantification using Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of cyproheptadine, Cyproheptadine N-Oxide, and other potential metabolites.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
MRM Parameters:
The following table provides hypothetical, yet plausible, MRM transitions for Cyproheptadine and its N-oxide. These should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyproheptadine | 288.2 | 96.1 | Optimized Value |
| 288.2 | 191.1 | Optimized Value | |
| Cyproheptadine N-Oxide | 304.2 | 288.2 | Optimized Value |
| 304.2 | 96.1 | Optimized Value | |
| Internal Standard | Specific to IS | Specific to IS | Optimized Value |
The product ion at m/z 288.2 for Cyproheptadine N-Oxide would correspond to the neutral loss of oxygen, a common fragmentation pathway for N-oxides.
Sample Preparation for In Vivo Studies (Plasma or Urine):
-
Protein Precipitation: For plasma samples, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge.
-
Dilution: For urine samples, a simple dilute-and-shoot approach may be feasible after the addition of the internal standard.
-
Analysis: Inject the supernatant or diluted sample into the LC-MS/MS system.
Data Analysis:
Quantify the concentration of Cyproheptadine N-Oxide by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.
Visualization of Metabolic Pathways and Workflows
Cyproheptadine Metabolism
Caption: Major metabolic pathways of Cyproheptadine.
In Vitro Metabolism Workflow
Caption: Experimental workflow for in vitro metabolism.
Discussion: Interpreting the Data and Future Directions
The use of a synthesized Cyproheptadine N-Oxide standard is crucial for several aspects of metabolic research:
-
Metabolite Identification: The reference standard allows for unambiguous confirmation of the presence of Cyproheptadine N-Oxide in metabolic incubates and in vivo samples by comparing retention times and fragmentation patterns.
-
Quantitative Analysis: It enables the development of validated bioanalytical methods to determine the concentration of the N-oxide metabolite in various biological matrices, which is essential for pharmacokinetic modeling and understanding its contribution to the overall drug disposition.
-
Enzyme Kinetics: By quantifying the rate of formation of Cyproheptadine N-Oxide under different conditions (e.g., with specific enzyme inhibitors), researchers can identify the key enzymes responsible for this metabolic pathway.
-
Pharmacological and Toxicological Assessment: The isolated N-oxide can be used in further studies to assess its pharmacological activity at the target receptors and to evaluate its potential toxicological profile.
Future research should focus on elucidating the specific human CYP and FMO isoforms involved in Cyproheptadine N-oxidation and investigating the potential for in vivo retro-reduction of the N-oxide to the parent drug. Understanding the complete metabolic profile of cyproheptadine, including the role of its N-oxide metabolite, will contribute to a more comprehensive understanding of its pharmacology and may inform the development of future therapeutics with optimized metabolic stability and safety profiles.
References
-
PubChem. Cyproheptadine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) 10- Analytical Profile of Cyproheptadine. [Link]
-
PubMed. Human metabolism of cyproheptadine. [Link]
-
Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]
-
ResearchGate. Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[5][6][7] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. [Link]
-
PubMed. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. [Link]
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
PubMed. Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe. [Link]
-
National Center for Biotechnology Information. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]
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- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
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- 7. asianpubs.org [asianpubs.org]
Applications of Cyproheptadine N-Oxide in Pharmacology Research: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of Cyproheptadine N-Oxide in pharmacological research. Given that Cyproheptadine N-Oxide is a metabolite of the well-characterized drug Cyproheptadine, this guide synthesizes information about the parent compound with general principles of N-oxide pharmacology to propose investigational pathways and detailed experimental protocols.
Introduction: From Cyproheptadine to its N-Oxide Metabolite
Cyproheptadine is a first-generation antihistamine with a complex pharmacological profile, exhibiting potent antagonism at histamine H1 and serotonin 5-HT2 receptors.[1][2] This dual activity underpins its clinical use in treating allergic conditions, as well as its off-label applications for appetite stimulation and management of serotonin syndrome.[3][4] The metabolism of Cyproheptadine is extensive, involving multiple enzymatic pathways. One of the identified phase I metabolites is Cyproheptadine N-Oxide.[5]
While the pharmacological activity of Cyproheptadine is well-documented, its N-oxide metabolite remains largely unexplored. N-oxide metabolites of drugs can exhibit a range of activities; some are inactive, while others may retain or even have enhanced activity compared to the parent compound. Therefore, Cyproheptadine N-Oxide presents an intriguing subject for pharmacological investigation to determine its contribution to the overall therapeutic and toxicological profile of Cyproheptadine, or to explore its potential as a unique pharmacological tool.
This guide provides a foundational understanding of Cyproheptadine N-Oxide, proposes potential research applications, and offers detailed protocols for its investigation.
Profile and Generation of Cyproheptadine N-Oxide
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Cyproheptadine N-Oxide is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-methyl-1-oxido-4-(5H-dibenzo[a,d][6]annulen-5-ylidene)piperidin-1-ium | PubChem |
| Molecular Formula | C₂₁H₂₁NO | PubChem |
| Molecular Weight | 303.4 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Expected to have higher aqueous solubility than Cyproheptadine due to the polar N-O bond. | General N-oxide properties |
Metabolic Formation of Cyproheptadine N-Oxide
Cyproheptadine N-Oxide is formed through the oxidation of the tertiary amine in the piperidine ring of Cyproheptadine. This metabolic reaction is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). A study utilizing the fungus Cunninghamella elegans, a well-established model for predicting mammalian drug metabolism, identified Cyproheptadine N-Oxide as a metabolite of Cyproheptadine.[5][7]
Caption: Metabolic pathway of Cyproheptadine.
Protocol for Laboratory Synthesis of Cyproheptadine N-Oxide
While specific published protocols for the synthesis of Cyproheptadine N-Oxide are scarce, a general method for the N-oxidation of tertiary amines can be adapted. The following is a representative protocol.
Principle: Tertiary amines can be oxidized to their corresponding N-oxides using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent at a controlled temperature.
Materials:
-
Cyproheptadine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Free-basing of Cyproheptadine: Dissolve Cyproheptadine hydrochloride in water and add a saturated solution of sodium bicarbonate until the pH is basic (pH > 9). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the free base of Cyproheptadine.
-
N-Oxidation: Dissolve the Cyproheptadine free base in dichloromethane and cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product will be more polar than the starting material.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate Cyproheptadine N-Oxide.
-
Characterization: Confirm the identity and purity of the synthesized Cyproheptadine N-Oxide using techniques such as NMR spectroscopy and mass spectrometry.
Proposed Pharmacological Applications and Investigational Protocols
Based on the known activity of Cyproheptadine, the following are potential areas of research for Cyproheptadine N-Oxide. The subsequent protocols are provided as templates for these investigations.
Application Area 1: Histamine H1 Receptor Antagonism
Rationale: As a primary metabolite, it is crucial to determine if Cyproheptadine N-Oxide retains antihistaminic activity. This would clarify its contribution to the therapeutic effects of the parent drug.
Protocol 3.1.1: In Vitro H1 Receptor Binding Assay
Objective: To determine the binding affinity of Cyproheptadine N-Oxide for the histamine H1 receptor.
Materials:
-
HeLa or CHO cells stably expressing the human H1 receptor
-
[³H]-Pyrilamine (radioligand)
-
Cyproheptadine N-Oxide
-
Mepyramine (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Membrane Preparation: Culture the H1 receptor-expressing cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Pyrilamine (at its Kd), and varying concentrations of Cyproheptadine N-Oxide or mepyramine.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a microplate harvester. Wash the filters with ice-cold binding buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for Cyproheptadine N-Oxide by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for H1 Receptor Binding Assay.
Application Area 2: Serotonin 5-HT2 Receptor Antagonism
Rationale: The antiserotonergic activity of Cyproheptadine is key to many of its clinical effects. Investigating the 5-HT2 receptor activity of Cyproheptadine N-Oxide is essential.
Protocol 3.2.1: In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Function
Objective: To assess the functional antagonist activity of Cyproheptadine N-Oxide at the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Serotonin (5-HT)
-
Cyproheptadine N-Oxide
-
Ketanserin (positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Plate the 5-HT2A receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of Cyproheptadine N-Oxide or ketanserin to the wells and incubate for a pre-determined time.
-
Agonist Stimulation: Add a fixed concentration of serotonin (EC₈₀) to stimulate the 5-HT2A receptors.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescent plate reader.
-
Data Analysis: Determine the IC₅₀ value for Cyproheptadine N-Oxide by measuring the inhibition of the serotonin-induced calcium influx.
Application Area 3: In Vivo Models of Allergic Response
Rationale: If in vitro activity is established, the next step is to evaluate the efficacy of Cyproheptadine N-Oxide in a relevant animal model of allergic inflammation.
Protocol 3.3.1: Ovalbumin-Induced Airway Hyperresponsiveness in Mice
Objective: To investigate the effect of Cyproheptadine N-Oxide on allergic airway inflammation and hyperresponsiveness.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Cyproheptadine N-Oxide
-
Vehicle control
-
Methacholine
-
Whole-body plethysmograph
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the mice with aerosolized OVA for 20 minutes on days 28, 29, and 30.
-
Treatment: Administer Cyproheptadine N-Oxide or vehicle to the mice (e.g., by oral gavage or intraperitoneal injection) 1 hour before each OVA challenge.
-
Airway Hyperresponsiveness Measurement: On day 32, measure airway hyperresponsiveness to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After the airway hyperresponsiveness measurement, perform BAL to collect fluid for cell counting (e.g., eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Data Analysis: Compare the airway hyperresponsiveness and inflammatory cell counts between the treatment and vehicle groups.
Analytical Methodologies
Accurate and sensitive analytical methods are required for the quantification of Cyproheptadine N-Oxide in biological matrices for pharmacokinetic and metabolism studies.
Protocol 4.1: Quantification of Cyproheptadine N-Oxide in Plasma by LC-MS/MS
Objective: To develop a robust method for the quantification of Cyproheptadine N-Oxide in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Cyproheptadine N-Oxide).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for Cyproheptadine N-Oxide and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Cyproheptadine N-Oxide into blank plasma.
-
Analyze the calibration standards and unknown samples.
-
Quantify the concentration of Cyproheptadine N-Oxide in the unknown samples by interpolating from the calibration curve.
-
Caption: LC-MS/MS workflow for quantification.
Conclusion
Cyproheptadine N-Oxide, as a metabolite of a pharmacologically diverse parent drug, represents a significant area for further research. The protocols and investigational pathways outlined in this guide provide a framework for elucidating its pharmacological profile. Such studies will not only enhance our understanding of Cyproheptadine's overall mechanism of action but may also uncover novel therapeutic applications or toxicological considerations related to this metabolite.
References
-
Wikipedia. Cyproheptadine. [Link]
-
PubChem. Cyproheptadine. [Link]
- Homayoun, H., & Powers, R. (2019). Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review.
- Madsen, B. K., & Gitlin, M. J. (2017). Cyproheptadine: A Potentially Effective Treatment for Functional Gastrointestinal Disorders in Children.
-
GoodRx. Cyproheptadine: Uses, Side Effects, FAQs & More. [Link]
-
Cleveland Clinic. Cyproheptadine (Periactin): Uses & Side Effects. [Link]
- Kacar, S., Hacioglu, C., Kar, F., Sahinturk, V., & Kanbak, G. (2021). Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells. Toxicology in Vitro, 73, 105135.
- Al-Obaidy, A. A., & Al-Sammarraie, K. W. (2019). Design and Optimization of Cyproheptadine Hydrochloride Fast-dissolving Tablet Using Design of Experiment.
- Raghu, M. S., & Basavaiah, K. (2012). Sensitive and selective methods for the determination of cyproheptadine in tablets using N-bromosuccinimide and two dyes. Chemical Industry and Chemical Engineering Quarterly, 18(3), 449-458.
- Aboul-Enein, H. Y., & Al-Badr, A. A. (1981). Analytical Profile of Cyproheptadine. Analytical Profiles of Drug Substances, 10, 155-182.
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Pizotifen. In Wikipedia. [Link]
-
Psychoactive drug. In Wikipedia. [Link]
- Yinan, S., Yalcin, I., & Aksu, F. (2004). Dual effects of nitric oxide in the mouse forced swimming test: possible contribution of nitric oxide-mediated serotonin release and potassium channel modulation. Pharmacology Biochemistry and Behavior, 77(3), 457-464.
- van Drooge, M. J., Donné-op den Kelder, G. M., & Timmerman, H. (1991). The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine. Journal of computer-aided molecular design, 5(4), 357-370.
- Villalón, C. M., De Vries, P., Rabelo, G., & Saxena, P. R. (1994). Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. Journal of medicinal chemistry, 37(21), 3537-3545.
- Korfmacher, W. A., Holder, C. L., Bethem, R. A., & Cerniglia, C. E. (1991). Characterization of seven antihistamines, their N-oxides and related metabolites by fast atom bombardment mass spectrometry and fast atom bombardment tandem mass spectrometry. Biological mass spectrometry, 20(1), 25-30.
- Zhang, D., Hansen, E. B., Deck, J., Heinze, T. M., Sutherland, J. B., & Cerniglia, C. E. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(5), 465-477.
- Takemoto, Y., et al. (2016). Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription. Journal of Medicinal Chemistry, 59(9), 4349-4358.
- Glennon, R. A. (2002). Correlation between binding and functional affinities for 5-HT1-receptor drugs.
- Králová, K., Juskova, M., & Nosáľ, R. (2009). The Effects of H1-antihistamines on the Nitric Oxide Production by RAW 264.7 Cells With Respect to Their Lipophilicity. Interdisciplinary toxicology, 2(4), 232–235.
- Singh, A., Goel, R. K., & Kumar, A. (2011). Proconvulsant potential of cyproheptadine in experimental animal models. Fundamental & clinical pharmacology, 25(5), 583-587.
- Zhang, D., Hansen, E. B., Deck, J., Heinze, T. M., Sutherland, J. B., & Cerniglia, C. E. (1996). Fungal biotransformation of the antihistamine azatadine by Cunninghamella elegans. Applied and environmental microbiology, 62(9), 3477-3479.
- Jasim, G. A. (n.d.). PHARMACOLOGY (Antihistamines). University of Babylon.
- Alipour Najmi, I. (2021).
- Hsieh, H. Y., Shen, C. H., Hsieh, T. F., Lin, C. W., Hsieh, Y. S., & Chen, Y. C. (2015). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. International journal of molecular sciences, 16(12), 29153–29177.
- Özergin Coşkun, Z., et al. (2015). Nasal nitric oxide and its metabolites as potential biomarkers for the diagnosis and follow-up of allergic rhinitis.
- Park, J. H., et al. (2013). Correlation between nasal nitric oxide and its metabolites, RANTES, IL-5 in allergic rhinitis. American Journal of Rhinology & Allergy, 27(5), 383-387.
- Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318.
- Google Patents. (2020). KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.
- Patsnap. (n.d.). Preparation method of cyproheptadine hydrochloride.
- Tiligada, E., et al. (2011). Modulation of metabolic activity of phagocytes by antihistamines.
- MedCentral. (n.d.). Cyproheptadine: uses, dosing, warnings, adverse events, interactions.
- Wikipedia. (n.d.). Cyproheptadine.
- Zhang, D., et al. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Taylor & Francis Online.
- eXeLearning. (n.d.). 9.5 Pharmacokinetics of H2 antihistamines.
Sources
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
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- 3. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial Effect of Cyproheptadine on Body Mass Index in Undernourished Children: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyproheptadine: A Potentially Effective Treatment for Functional Gastrointestinal Disorders in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Acquisition and Application of Cyproheptadine N-Oxide for Preclinical Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous study of drug metabolites is paramount to understanding a compound's efficacy, safety, and pharmacokinetic profile. Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, undergoes extensive metabolism in vivo.[1] One of its metabolites, Cyproheptadine N-Oxide, serves as a critical reference standard for researchers investigating the metabolic fate of the parent drug. This guide provides a comprehensive overview of sourcing, quality control, and application of Cyproheptadine N-Oxide in a research setting.
Sourcing and Procurement of Cyproheptadine N-Oxide
The primary application of Cyproheptadine N-Oxide in research is as a certified reference material for analytical and metabolic studies. Its availability is generally restricted to specialized chemical suppliers that cater to the research and pharmaceutical industries. When selecting a vendor, it is crucial to prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA), and clear information on the isomeric form of the N-oxide.
Table 1: Comparison of Select Suppliers for Cyproheptadine N-Oxide
| Supplier | Product Name(s) | CAS Number(s) | Molecular Formula | Notes |
| Aquigen Bio Sciences | Cyproheptadine Alpha N-Oxide | Not Available | C₂₁H₂₁NO | Offered as a reference standard for analytical method development and quality control.[2] |
| Venkatasai Life Sciences | Cyproheptadine beta N-Oxide, Cyproheptadine N-Oxide Mixture, Cyproheptadine Alpha N-Oxide | 60251-34-5 (beta), 100295-63-4 (mixture), 54381-42-9 (alpha) | C₂₁H₂₁NO | Provides different isomers and a mixture, supplied with CoA and analytical data. |
| LGC Standards | Cyproheptadine alpha-N-Oxide | Not Available | C₂₁H₂₁NO | High-quality reference standards for pharmaceutical testing. |
| Santa Cruz Biotechnology | Cyproheptadine N-Oxide | 100295-63-4 | C₂₁H₂₁NO | Offered as a biochemical for proteomics research. |
Note: The distinction between the alpha and beta isomers of Cyproheptadine N-Oxide relates to the stereochemistry of the oxygen atom on the nitrogen. Researchers should select the isomer most relevant to their study, or a mixture if the specific isomer is unknown or not critical.
Quality Control and Verification of Incoming Material
Upon receiving Cyproheptadine N-Oxide, it is imperative to perform in-house quality control to verify its identity and purity, even when a supplier's CoA is provided. This ensures the integrity of your experimental results.
Protocol 1: Incoming Quality Control of Cyproheptadine N-Oxide Reference Standard
Objective: To confirm the identity and assess the purity of the received Cyproheptadine N-Oxide.
Materials:
-
Cyproheptadine N-Oxide sample
-
Appropriate solvents (e.g., HPLC-grade methanol or acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
Methodology:
-
Visual Inspection: Examine the material for expected physical appearance (e.g., color, form - crystalline or powder).
-
Solubility Test: Determine the solubility in appropriate solvents as a preliminary check.
-
HPLC-UV Analysis:
-
Prepare a standard solution of Cyproheptadine N-Oxide in a suitable solvent (e.g., 1 mg/mL).
-
Develop an appropriate HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Inject the sample and analyze the chromatogram for the presence of a single major peak at the expected retention time. Purity can be estimated by the area percentage of the main peak.
-
-
LC-MS/MS Analysis:
-
Infuse the sample solution into the mass spectrometer to confirm the molecular weight. The expected [M+H]⁺ for Cyproheptadine N-Oxide (C₂₁H₂₁NO) is approximately 304.17 m/z.
-
Perform fragmentation (MS/MS) to obtain a characteristic fragmentation pattern that can be compared to literature or theoretical fragmentation to confirm identity.
-
-
¹H-NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H-NMR spectrum. The spectrum should be consistent with the expected structure of Cyproheptadine N-Oxide. Key features to look for would be shifts in the protons adjacent to the N-oxide group compared to the parent cyproheptadine.
-
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the solid material. The spectrum should show characteristic peaks for the functional groups present in the molecule. A prominent N-O stretching band is expected.
-
Data Interpretation: The combined data from these analyses should confirm the structure and establish a purity level for the reference standard. This internal verification is a cornerstone of a robust quality assurance system in any research laboratory.
Table 2: Example Certificate of Analysis Data for a Reference Standard
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H-NMR, MS, IR | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥98.0% | 99.2% |
| Water Content | Karl Fischer | ≤1.0% | 0.3% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the Cyproheptadine N-Oxide reference standard.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the supplier's instructions and the compound's stability. The stability of N-oxide compounds can be variable, and they may be susceptible to degradation by heat, light, and trace metals.[3]
Application in Research: A Focus on Drug Metabolism Studies
The principal application of Cyproheptadine N-Oxide is as a reference standard in studies investigating the metabolism of the parent drug, Cyproheptadine.
The Rationale: Understanding Cyproheptadine's Mechanism of Action
Cyproheptadine is a potent antagonist of histamine H1 receptors and serotonin 5-HT₂ receptors (subtypes 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂ₑ).[1][2] Its diverse pharmacological effects, from treating allergic reactions to off-label use for appetite stimulation and serotonin syndrome, stem from its interaction with these signaling pathways.[1] Understanding its metabolism is key to elucidating its full clinical profile, including potential drug-drug interactions and the activity of its metabolites.
Figure 1: Simplified signaling pathways antagonized by Cyproheptadine.
Protocol 2: In Vitro Metabolism of Cyproheptadine using Liver Microsomes
Objective: To characterize the formation of Cyproheptadine N-Oxide and other metabolites from the parent drug using liver microsomes and to quantify the N-oxide metabolite using a certified reference standard.
Materials:
-
Cyproheptadine
-
Cyproheptadine N-Oxide reference standard
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (with 0.1% formic acid for quenching)
-
LC-MS/MS system
Methodology:
-
Preparation of Standard Curve: Prepare a series of dilutions of the Cyproheptadine N-Oxide reference standard in the matrix (e.g., quenched microsomal incubation mixture) to create a standard curve for quantification.
-
Incubation:
-
In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add Cyproheptadine (e.g., 1 µM final concentration) to the microsome solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples and the standard curve samples onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent drug and its N-oxide metabolite.
-
Monitor the specific parent-to-daughter ion transitions for both Cyproheptadine and Cyproheptadine N-Oxide.
-
-
Data Analysis:
-
Integrate the peak areas for Cyproheptadine N-Oxide in the samples.
-
Using the standard curve, determine the concentration of Cyproheptadine N-Oxide formed at each time point.
-
The rate of metabolite formation can then be calculated.
-
Figure 2: Workflow for in vitro metabolism of Cyproheptadine.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of Cyproheptadine and its N-oxide metabolite in rats following oral administration.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Cyproheptadine formulation for oral gavage
-
Cyproheptadine and Cyproheptadine N-Oxide reference standards
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dosing: Administer a single oral dose of Cyproheptadine to the rats via gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
Perform a protein precipitation by adding a volume of cold acetonitrile (typically 3 times the plasma volume) containing an internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Standard Curve Preparation: Prepare a standard curve of Cyproheptadine and Cyproheptadine N-Oxide in blank rat plasma and process these standards in the same manner as the study samples.
-
LC-MS/MS Analysis: Analyze the processed plasma samples and standards using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its N-oxide metabolite.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) for both Cyproheptadine and Cyproheptadine N-Oxide using appropriate software.
Conclusion
Cyproheptadine N-Oxide is an indispensable tool for researchers studying the metabolic profile of Cyproheptadine. Its primary role as a reference standard necessitates careful sourcing from reputable suppliers and rigorous in-house quality control. The protocols outlined in this guide provide a framework for the verification and application of Cyproheptadine N-Oxide in both in vitro and in vivo drug metabolism studies. By adhering to these principles of scientific integrity and methodological rigor, researchers can generate reliable and reproducible data, ultimately contributing to a more complete understanding of Cyproheptadine's pharmacology.
References
-
PubChem. Cyproheptadine. National Center for Biotechnology Information. [Link]
-
Purohit, D., Kalia, S., & Sharma, M. (2022). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl- S-nitrosopenicillaminyl)- S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. ACS Omega, 7(29), 25488–25497. [Link]
-
Venkatasai Life Sciences. Cyproheptadine beta N-Oxide | 60251-34-5. [Link]
-
World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]
- S. M. H. S. S. Al-Deen, S. A. H. S. Al-Ghamdi, and A. A. M. El-Maghraby. (2010). In Vitro Drug Metabolism Using Liver Microsomes. In Methods in Molecular Biology, vol. 640. Humana Press.
- Hintze, K. L., Yourick, J. J., & Buhler, D. R. (1995). Pharmacokinetics of cyproheptadine and its metabolites in rats. Drug Metabolism and Disposition, 23(3), 324–329.
-
Wikipedia. Cyproheptadine. [Link]
-
Chen, J., et al. (2014). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. PLoS ONE, 9(1), e85536. [Link]
-
Kim, J., et al. (2021). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. JCI Insight, 6(21), e148677. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. [Link]
-
Karger Publishers. Inhibition of Histamine H1 Receptor Activity Modulates Proinflammatory Cytokine Production of Dendritic Cells through c-Rel Activity. [Link]
-
Chromatography Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]
-
EAG Laboratories. The ABC's of Reference Standard Management. [Link]
-
Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]
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- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl- S-nitrosopenicillaminyl)- S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyproheptadine N-oxide Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of Cyproheptadine N-oxide by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the detection and quantification of this specific metabolite. Here, we move beyond simple procedural lists to provide in-depth explanations and field-proven solutions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is Cyproheptadine N-oxide and why is its detection challenging?
Cyproheptadine is a first-generation antihistamine and serotonin antagonist.[1] In the body, it undergoes various metabolic transformations, including N-demethylation, aromatic hydroxylation, and oxidation of the heterocyclic ring to form metabolites such as Cyproheptadine N-oxide.[2][3] The molecular formula for Cyproheptadine N-oxide is C₂₁H₂₁NO, with a monoisotopic mass of 303.1623 g/mol .[4]
The primary challenge in its mass spectrometric detection lies in the inherent instability of the N-oxide functional group. This group is susceptible to in-source fragmentation and thermal degradation, which can lead to the loss of the oxygen atom ([M+H-16]⁺).[5] This phenomenon can result in underestimation of the N-oxide or its misidentification as the parent drug, cyproheptadine.
Troubleshooting Guide
Issue 1: Low or No Signal for Cyproheptadine N-oxide
Q2: I am not seeing any peak for Cyproheptadine N-oxide, or the signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
This is a common and multifaceted problem. The root cause can range from sample stability to inappropriate instrument settings. A systematic approach is crucial for diagnosis.
Causality and Troubleshooting Steps:
-
Sample Stability: Cyproheptadine N-oxide can be unstable in certain matrices and at specific pH values and temperatures.[6]
-
Protocol: Ensure that biological samples are collected and stored properly, typically at -80°C, to minimize degradation.[6] When preparing standards and samples, use fresh solutions and maintain a cool environment. An oral liquid formulation of cyproheptadine hydrochloride was found to be stable for at least 180 days when stored in amber glass bottles at room temperature and a pH of 3.7.[7][8] While this pertains to the parent drug, similar precautions for light and temperature are advisable for its metabolites.
-
-
Ionization Source Inefficiency: Electrospray ionization (ESI) is commonly used for the analysis of cyproheptadine and its metabolites.[9] However, the efficiency of ESI can be compromised by several factors.
-
Expert Insight: The protonation of the N-oxide can be less favorable than that of the parent tertiary amine, potentially leading to lower ionization efficiency.
-
Protocol: Optimize ESI source parameters. A systematic approach to optimizing spray voltage, capillary temperature, and sheath/auxiliary gas flow is necessary. Start with the manufacturer's recommended settings and perform a tuning experiment using a pure standard of Cyproheptadine N-oxide if available.
-
-
In-Source Fragmentation/Thermal Degradation: This is a primary suspect for the loss of the N-oxide signal. The energy in the ESI source can cause the N-oxide to lose its oxygen atom, reverting it to the parent cyproheptadine.[5]
-
Protocol:
-
Reduce Source Temperature: Methodically decrease the capillary/transfer tube temperature. A study on N-oxides demonstrated that elevating the temperature of the heated capillary tube increased the [M+H-16]⁺ fragment.[5]
-
Use a "Softer" Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as they can sometimes be less harsh than ESI for certain compounds.[10] However, be aware that thermal degradation can also be significant in APCI.[11]
-
-
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no Cyproheptadine N-oxide signal.
Issue 2: Poor Peak Shape and Shifting Retention Times
Q3: My chromatogram shows fronting, tailing, or broad peaks for Cyproheptadine N-oxide, and the retention time is inconsistent. What could be the issue?
Poor chromatography can significantly impact the quality and reproducibility of your data. These issues often point to problems with the LC method or the column itself.
Causality and Troubleshooting Steps:
-
Inappropriate Mobile Phase pH: The ionization state of Cyproheptadine N-oxide is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, you can get a mixed population of ionized and neutral molecules, leading to poor peak shape.
-
Expert Insight: For basic compounds like Cyproheptadine and its N-oxide, a mobile phase pH that is at least 2 units below the pKa will ensure consistent protonation and good peak shape. Formic acid (0.1%) is a common and effective mobile phase additive for this purpose.[12]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting peaks.
-
Protocol: Perform a dilution series of your sample to see if the peak shape improves at lower concentrations.
-
-
Secondary Interactions with the Column: Residual silanol groups on C18 columns can interact with basic analytes, causing peak tailing.
-
Protocol:
-
Ensure your mobile phase contains an appropriate modifier like formic acid or ammonium acetate to mask these silanol interactions.[13]
-
Consider using a column with end-capping or a different stationary phase chemistry.
-
-
-
Sample Solvent Effects: If the solvent used to dissolve your sample is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Protocol: Whenever possible, dissolve your sample in the initial mobile phase.
-
Table 1: Summary of LC Troubleshooting for Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Fronting | Column overload | Inject a more dilute sample. |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase; consider an end-capped column. |
| Broad Peaks | Dead volume, low flow rate | Check for leaks, ensure proper fitting connections; verify pump performance. |
| Shifting Retention Time | Inconsistent mobile phase, column degradation | Prepare fresh mobile phase daily; use a guard column and flush the column regularly. |
Issue 3: Suspected In-Source Fragmentation
Q4: I see a significant peak at the m/z of cyproheptadine ([M+H]⁺ = 288.2) when I'm analyzing a Cyproheptadine N-oxide standard ([M+H]⁺ = 304.2). How can I confirm and mitigate in-source fragmentation?
Confirming in-source fragmentation is critical to avoid misinterpreting your data.
Confirmation and Mitigation Strategies:
-
Systematic Temperature Study: This is the most direct way to confirm thermally induced fragmentation.
-
Experimental Protocol:
-
Prepare a pure solution of Cyproheptadine N-oxide.
-
Infuse the solution directly into the mass spectrometer or use a flow injection analysis setup.
-
Monitor the ion intensities for both the N-oxide (m/z 304.2) and the parent drug (m/z 288.2).
-
Incrementally decrease the source/capillary temperature (e.g., from 350°C to 150°C in 50°C steps).
-
Plot the ratio of the fragment ion (m/z 288.2) to the precursor ion (m/z 304.2) against the temperature. A decreasing ratio with decreasing temperature confirms thermal degradation.[5]
-
-
-
Collision Energy Evaluation: In-source fragmentation can also be influenced by the cone voltage or fragmentor voltage.
-
Protocol: Perform a similar experiment as above, but instead of varying the temperature, vary the cone/fragmentor voltage. A lower voltage should result in less fragmentation.
-
Visualization of In-Source Decay
Caption: In-source fragmentation of Cyproheptadine N-oxide.
Issue 4: Matrix Effects
Q5: My results are not reproducible when analyzing biological samples (e.g., plasma, urine). Could this be due to matrix effects, and how can I address this?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[14] They can cause either ion suppression or enhancement, leading to inaccurate quantification.[14]
Addressing Matrix Effects:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Liquid-Liquid Extraction (LLE): A validated LC-MS/MS method for cyproheptadine in human plasma utilized LLE with a diethyl-ether/dichloromethane mixture.[9]
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts than LLE. Method development will be required to find the optimal sorbent and elution conditions.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
-
Optimize Chromatography: Ensure that the Cyproheptadine N-oxide peak is well-separated from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).
-
Protocol: Develop a gradient elution method that provides good retention and resolution for the analyte.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for Cyproheptadine N-oxide would co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction.
-
Expert Insight: If a SIL-IS for the N-oxide is not available, a SIL-IS of the parent drug (cyproheptadine) can be a viable alternative, but it's crucial to demonstrate that it tracks the analyte's behavior accurately during validation.
-
Experimental Protocol to Assess Matrix Effects:
-
Prepare three sets of samples:
-
Set A: Analyte in pure solvent.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Analyte spiked into the matrix before extraction.
-
-
Analyze all three sets and compare the peak areas.
-
Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)
-
A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
References
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (n.d.). 10- Analytical Profile of Cyproheptadine. ResearchGate. Retrieved from [Link]
-
Yao, M., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of Mass Spectrometry, 36(11), 1139-1146. Retrieved from [Link]
-
Porter, C. C., et al. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(3), 189-197. Retrieved from [Link]
-
Pimenta, F. A., et al. (2012). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Biomedical Chromatography, 26(1), 129-136. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine N-Oxide. PubChem. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Gangl, E. T., et al. (2001). Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Analytical Chemistry, 73(23), 5635-5644. Retrieved from [Link]
-
Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. International Journal of Pharmaceutical Compounding, 11(1), 75-76. Retrieved from [Link]
-
Ghorbani, M., et al. (2015). Preconcentration and Determination of Cyproheptadine by using Liquid Phase Microextraction and Solvent Bar in Biological Fluids in Trace Level. Journal of Reports in Pharmaceutical Sciences, 4(2), 192-200. Retrieved from [Link]
-
Liu, A., et al. (2011). Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 46(1), 59-65. Retrieved from [Link]
-
Al-Adhami, H. A., et al. (2015). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Tropical Journal of Pharmaceutical Research, 14(7), 1247-1253. Retrieved from [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]
-
Nguyen, V. S., & Le, H. D. (2018). VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS. Vietnam Journal of Food Control, 1(1), 35-42. Retrieved from [Link]
-
Cope, A. C., & LeBel, N. A. (1960). Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society, 82(18), 4656-4662. Retrieved from [Link]
-
Hettick, J. M., et al. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International, 32(11), 20-27. Retrieved from [Link]
-
Sharma, P., & Murugesan, S. (2020). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Analytical & Pharmaceutical Research, 9(3), 118-124. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyproheptadine. Retrieved from [Link]
-
Mercolini, L., et al. (2008). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Mass Spectrometry, 43(10), 1456-1464. Retrieved from [Link]
-
Costa, K. F., et al. (2024). A novel compounded cyproheptadine hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid. Scientia Plena, 20(4), 044901. Retrieved from [Link]
-
Hesse, M., et al. (2008). Mass Spectrometry. In 5 Thermal Reactions in the Mass Spectrometer (EI-MS) (pp. 123-134). Wiley-VCH. Retrieved from [Link]
-
Pierini, A. B., et al. (2016). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. Journal of Mass Spectrometry, 51(2), 146-154. Retrieved from [Link]
-
Al-Adhami, H. A., et al. (2015). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. ResearchGate. Retrieved from [Link]
-
Prakash, S., & Rathore, C. (2016). Cyproheptadine-dependent chronic serotonin syndrome. Neurology India, 64(6), 1335-1336. Retrieved from [Link]
-
L'vov, B. V. (2002). Mechanism of the thermal decomposition of nitrates from graphite furnace mass spectrometry studies. Spectrochimica Acta Part B: Atomic Spectroscopy, 57(10), 1605-1615. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Cyproheptadine Hydrochloride Powder. Retrieved from [Link]
-
MedCentral. (n.d.). Cyproheptadine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
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Light, T. D., et al. (1977). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Heterocyclic Chemistry, 14(3), 465-469. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Chowdhury, S. K., & Doss, G. A. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Methods in Molecular Biology, 986, 229-242. Retrieved from [Link]
-
Patel, R., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-352. Retrieved from [Link]
-
Awad, T., & El-Aneed, A. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(5), 587-596. Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Li, W., et al. (2012). Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 907, 87-93. Retrieved from [Link]
-
Sharma, A., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-7. Retrieved from [Link]
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- 14. eijppr.com [eijppr.com]
Technical Support Center: Optimizing HPLC Separation of Cyproheptadine and its Metabolites
Welcome to the technical support center for the HPLC analysis of cyproheptadine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of this basic compound and its related substances in various matrices.
The following content is structured in a practical question-and-answer format, addressing specific challenges with in-depth explanations and actionable solutions. Our approach is grounded in established scientific principles to ensure the integrity and robustness of your analytical methods.
Section 1: Method Development & Optimization FAQs
This section addresses common questions that arise during the initial phases of developing an HPLC method for cyproheptadine and its metabolites.
Question 1: I am starting to develop an HPLC method for cyproheptadine. What are the key chromatographic parameters I should consider?
Answer: Developing a robust HPLC method for cyproheptadine, a basic compound, requires careful consideration of several parameters to achieve good peak shape, resolution, and sensitivity.
-
Column Chemistry: A C18 column is a common and effective choice for the reversed-phase separation of cyproheptadine. A Hypersil BDS C18 column (250×4.6 mm i.d., 5µm particle size) has been successfully used.[1] The "BDS" (Base Deactivated Silica) designation is crucial as it indicates the silica has been specially treated to minimize interactions with basic analytes, which can otherwise lead to peak tailing.
-
Mobile Phase Composition:
-
Organic Solvent: A mixture of acetonitrile and methanol is often employed. The ratio can be adjusted to fine-tune the retention and selectivity. For instance, a mobile phase of acetonitrile: methanol: 20 mM ammonium formate (40:10:50, v/v/v) has been reported.[1]
-
Aqueous Component & pH: An aqueous buffer is essential for controlling the ionization state of cyproheptadine and obtaining reproducible retention times. Ammonium acetate or ammonium formate buffers are common choices as they are volatile and compatible with mass spectrometry (MS) detectors. The pH of the mobile phase should be carefully controlled. A pH of 5.5, adjusted with 0.2% formic acid, has been shown to be effective.[1] For basic compounds like cyproheptadine, a mobile phase pH of around 3-6 generally results in good peak shapes.
-
-
Detection Wavelength: Cyproheptadine has a UV absorbance maximum that allows for sensitive detection. Wavelengths of 224 nm[1], 265 nm[2], and 285 nm[3][4] have been successfully used. It is advisable to determine the optimal wavelength for your specific detector and mobile phase composition by scanning the UV spectrum of a cyproheptadine standard.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column and can be adjusted to optimize run time and resolution.[1][2][3][4]
-
Ion-Pairing Reagents: For improved peak shape and retention of basic compounds, an ion-pairing reagent like 1-Hexanesulfonic acid sodium salt can be added to the mobile phase.[3][4] This reagent forms a neutral ion pair with the protonated analyte, which can then be retained more effectively by the reversed-phase column.
Question 2: My cyproheptadine peak is tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like cyproheptadine is a common issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the protonated basic analyte and residual acidic silanol groups on the silica-based column packing material.
Here's a systematic approach to troubleshooting peak tailing:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low to keep the cyproheptadine consistently protonated and to suppress the ionization of the residual silanol groups. A pH between 3 and 5.5 is a good range to work within.[1][2]
-
Use of a Base-Deactivated Column: If you are not already using one, switch to a column specifically designed for the analysis of basic compounds (e.g., a base-deactivated C18 column). These columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.
-
Incorporate an Ion-Pairing Reagent: As mentioned previously, adding an ion-pairing reagent to the mobile phase can improve peak symmetry by forming a neutral complex with the analyte.[3][4]
-
Consider a Different Organic Modifier: While acetonitrile is common, sometimes methanol can provide different selectivity and improved peak shape for certain compounds. You can also try a combination of both.[1]
Question 3: I am having trouble separating cyproheptadine from its metabolites. What strategies can I employ to improve resolution?
Answer: Achieving separation between a parent drug and its metabolites can be challenging due to their structural similarities. Here are several strategies to enhance resolution:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can effectively resolve closely eluting compounds.
-
Optimize Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of the metabolites differently than the parent compound, leading to changes in retention and potentially improved separation. Experiment with a pH range from 3 to 6.
-
Change the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. Try developing methods with each solvent individually and also with mixtures to find the optimal separation.
-
Column Selectivity: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivities compared to a standard C18 and may provide the necessary resolution.
-
Temperature Optimization: Adjusting the column temperature can also affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution. Higher temperatures can also reduce viscosity and improve efficiency.[5]
Section 2: Sample Preparation Troubleshooting
Effective sample preparation is critical for reliable quantitation, especially in complex biological matrices like plasma and urine.
Question 4: I am experiencing low and inconsistent recovery of cyproheptadine from plasma/urine samples. What could be the problem?
Answer: Low and variable recovery during sample preparation is a frequent challenge. The cause often lies in the extraction procedure. Here are some common extraction techniques and associated troubleshooting tips:
-
Liquid-Liquid Extraction (LLE):
-
pH of the Aqueous Phase: Cyproheptadine is a basic compound. To ensure it is in its neutral, extractable form, the pH of the sample should be adjusted to be at least 2 units above its pKa. A pH of 9.0-9.5 has been used for the extraction of cyproheptadine from urine.[5] For extraction from urine using Dispersive Liquid-Liquid Microextraction (DLLME), a pH of 10 was found to be optimal.[2][6]
-
Choice of Organic Solvent: The polarity of the extraction solvent is critical. For LLE of cyproheptadine from plasma, n-hexane has been used.[1] For urine, chloroform has been employed.[5] If recovery is low, consider a more polar solvent or a mixture of solvents.
-
Insufficient Mixing/Vortexing: Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte.
-
Emulsion Formation: Emulsions can trap the analyte and lead to low recovery. To break emulsions, try centrifugation at a higher speed, addition of salt, or gentle heating/cooling.
-
-
Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for cyproheptadine. A reversed-phase sorbent (e.g., C18) is a good choice.
-
Improper Conditioning/Equilibration: Failure to properly condition the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with an aqueous solution (e.g., water or buffer) can lead to poor retention of the analyte.[7]
-
Sample pH: The pH of the sample loaded onto the SPE cartridge should be adjusted to ensure the analyte is retained. For a reversed-phase sorbent, a neutral or slightly basic pH is generally preferred for basic compounds.
-
Wash Step is Too Strong: The wash solvent may be eluting the analyte along with the interferences. Try a weaker wash solvent (i.e., with a lower percentage of organic solvent).
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte completely. Increase the percentage of the organic solvent or use a stronger organic solvent in the elution step.
-
-
Protein Precipitation:
-
Insufficient Precipitant: Ensure a sufficient volume of the precipitating agent (e.g., acetonitrile or methanol) is added to the sample (typically 2:1 or 3:1 ratio of solvent to sample).
-
Incomplete Precipitation: After adding the precipitant, vortex thoroughly and allow sufficient time for the proteins to precipitate before centrifugation.
-
Question 5: I am observing significant matrix effects in my LC-MS/MS analysis of cyproheptadine metabolites. How can I mitigate this?
Answer: Matrix effects, typically ion suppression or enhancement, are a major concern in LC-MS/MS analysis of biological samples. They can lead to inaccurate and unreliable quantification.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure to remove interfering endogenous components. Consider switching from protein precipitation to a more selective technique like LLE or SPE.
-
Chromatographic Separation: Ensure that the cyproheptadine and its metabolites are chromatographically separated from the bulk of the matrix components that may co-elute. Adjusting the gradient profile can often shift the elution of interferences away from the analytes of interest.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.
-
Dilution of the Sample Extract: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Section 3: Data & Protocols
Table 1: Example HPLC Methods for Cyproheptadine Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[3][4] |
| Column | Hypersil BDS C18 (250x4.6 mm, 5µm) | Not specified | Eurospher ODS (150 x 4.5 mm) |
| Mobile Phase | Acetonitrile:Methanol:20mM Ammonium Formate (pH 5.5 with 0.2% Formic Acid) (40:10:50 v/v/v) | Ammonium acetate (0.03 M, pH 5.5):Acetonitrile (50:50 v/v) | Methanol:Ion-pairing solution (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 224 nm | 265 nm | 285 nm |
| Injection Vol. | Not specified | 20 µL | 20 µL |
| Temperature | Ambient | Not specified | Ambient |
Experimental Protocol: Liquid-Liquid Extraction of Cyproheptadine from Human Plasma[1]
-
Sample Preparation: To a microcentrifuge tube, add 0.5 mL of human plasma.
-
Internal Standard Spiking: Spike the plasma sample with the internal standard (e.g., Oxcarbazepine).
-
pH Adjustment & Extraction: Add 20 mM ammonium formate buffer and n-hexane as the extracting solvent.
-
Vortexing: Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers (e.g., 10 minutes at 4000 rpm).
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the HPLC system.
Section 4: Visual Workflows
General HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC separation issues.
Sample Preparation Workflow: LLE from Biological Matrix
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
References
-
Rajput, S. J., & Sathe, M. A. (2019). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 53(3s), S341-S348. [Link]
-
Maham, M. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318. [Link]
-
Tuani, Y., Amo-Koi, S., Mingle, D., Gordon, A., & Asor, A. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. Chemistry and Materials Research, 12(6), 35-47. [Link]
-
Tuani, Y., Amo-Koi, S., Mingle, D., Gordon, A., & Asor, A. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. Chemistry and Materials Research, 12(6). [Link]
-
Mamina, O. O. (2019). Investigation of the cyproheptadine by chromatographic methods. Annals of Mechnikov Institute, (3), 49-55. [Link]
-
Mamina, O. O. (2018). DETERMINATION OF CYPROHEPTADINE IN URINE BY CHROMATOGRAPHIC METHODS. The unity of science, 4-5. [Link]
-
Maham, M. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research. [Link]
-
Turkey, N. S., & Abbas, A. K. (2024). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. Advanced Journal of Chemistry, Section A, 7(3), 303-318. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
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- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Cyproheptadine N-Oxide Stability and Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the technical support center for Cyproheptadine N-Oxide. As a key metabolite of Cyproheptadine, understanding its stability and degradation is crucial for accurate preclinical and clinical research, as well as for the development of robust analytical methods. This guide is designed to provide you, the researcher, with practical, in-depth information to anticipate and troubleshoot challenges related to the handling and analysis of Cyproheptadine N-Oxide. While specific degradation studies on Cyproheptadine N-Oxide are not extensively published, this document synthesizes known information about the parent compound, Cyproheptadine, and general principles of amine N-oxide chemistry to offer a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is Cyproheptadine N-Oxide and why is its stability important?
Cyproheptadine N-Oxide is a metabolite of Cyproheptadine, a first-generation antihistamine and serotonin antagonist.[1][2] In drug metabolism studies, the nitrogen of the piperidine ring in Cyproheptadine can be oxidized to form the N-oxide. The stability of this metabolite is critical for several reasons:
-
Accurate Pharmacokinetic Profiling: Degradation of Cyproheptadine N-Oxide ex vivo (after sample collection) can lead to an underestimation of its concentration in biological matrices, resulting in inaccurate pharmacokinetic parameters.
-
Bioanalytical Method Validation: A thorough understanding of its stability is essential for developing and validating reliable analytical methods, such as LC-MS/MS, to quantify the metabolite in plasma, urine, or other biological samples.
Q2: What are the primary factors that can cause the degradation of Cyproheptadine N-Oxide?
Based on general principles of drug stability and the chemistry of amine N-oxides, the following factors are the most likely to induce degradation:[3]
-
Temperature: Elevated temperatures can provide the energy needed for thermal degradation pathways. For instance, a 20°C increase in temperature can significantly decrease the shelf life of some drugs.[3] While specific data for Cyproheptadine N-Oxide is unavailable, its parent compound, Cyproheptadine, shows a 20-fold increase in degradation rate when the temperature is raised to 40°C.[4]
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is a common practice to protect light-sensitive compounds by using amber-colored containers.[3][5]
-
pH: The stability of many compounds is pH-dependent. Cyproheptadine hydrochloride has been shown to be stable in an oral liquid formulation at a pH of 3.7.[4][5] The N-oxide metabolite may exhibit different pH stability, and extremes of pH should generally be avoided.
-
Oxidizing and Reducing Agents: As an N-oxide, the compound is susceptible to reduction back to the parent amine, Cyproheptadine. Conversely, strong oxidizing conditions could potentially lead to further degradation.
Q3: What are the recommended storage conditions for Cyproheptadine N-Oxide samples?
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20° to 25°C or 68° to 77°F) for short-term storage. For long-term storage, freezing (-20°C or -80°C) is advisable.[6] | Lower temperatures slow down chemical reactions, including degradation.[3] |
| Light | Protect from light by storing in amber vials or by wrapping containers in aluminum foil.[3][5] | Prevents photolytic degradation.[3] |
| Atmosphere | For highly sensitive samples or long-term storage of pure compound, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. |
| Container | Use tightly sealed containers to prevent exposure to moisture and air.[6] | Prevents hydrolysis and oxidation. |
Q4: What are the likely degradation pathways for Cyproheptadine N-Oxide?
Based on the general reactivity of tertiary amine N-oxides, two primary degradation pathways can be postulated for Cyproheptadine N-Oxide:
-
Reduction to Cyproheptadine: The N-O bond can be cleaved, reducing the N-oxide back to the parent tertiary amine, Cyproheptadine. This can be facilitated by reducing agents or certain enzymatic processes in vivo.[7]
-
Thermal Elimination (Cope Elimination): When heated, tertiary amine N-oxides with a beta-hydrogen can undergo a syn-elimination reaction to form an alkene and a hydroxylamine.[1] In the case of Cyproheptadine N-Oxide, this would involve the abstraction of a proton from a carbon adjacent to the piperidine nitrogen.
Below is a diagram illustrating these potential pathways.
Caption: Workflow for assessing Cyproheptadine N-Oxide stability.
References
- The PCCA Blog. (2022, March 16).
-
Wikipedia. (n.d.). Amine oxide. [Link]
- Rajput, S. J., & Sathe, M. A. (n.d.). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research.
-
Flanagan, R. J. (1984). Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells. PubMed. [Link]
-
Covetrus. (n.d.). SDS: Cyproheptadine Hydrochloride Oral solution, 2 mg/5 mL. [Link]
- Aboul-Enein, H. Y., & Al-Badr, A. A. (n.d.). Analytical Profile of Cyproheptadine.
-
PubChem. (n.d.). Cyproheptadine. National Center for Biotechnology Information. [Link]
-
Alfa Omega Pharma. (n.d.). Cyproheptadine Impurities. [Link]
- Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. International Journal of Pharmaceutical Compounding, 11(4), 347–348.
-
Fischer, L. J., & Wold, J. S. (1976). Human metabolism of cyproheptadine. PubMed. [Link]
-
Kulanthaivel, P., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism. Rapid Communications in Mass Spectrometry, 18(19), 2267–2274. [Link]
- Basavaiah, K., & Raghu, M. S. (2012). Sensitive and selective methods for the determination of cyproheptadine in tablets using N-bromosuccinimide and two dyes. Chemical Industry and Chemical Engineering Quarterly, 18(3), 449-458.
-
PubChem. (n.d.). Cyproheptadine Hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Chemical Stability of Cyproheptadine Hydrochloride in an Oral Liquid Dosage Form. [Link]
- Aboul-Enein, H. Y., & Al-Badr, A. A. (n.d.). Analytical Profile of Cyproheptadine.
-
Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. PubMed. [Link]
- Turkey, N. S., et al. (2024). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. Advanced Journal of Chemistry, Section A, 7(3), 303-318.
-
ResearchGate. (n.d.). Investigation of the cyproheptadine by chromatographic methods. [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
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- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Increasing the Purity of Synthesized Cyproheptadine N-Oxide
Welcome to the technical support center for advanced chemical synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who are working with Cyproheptadine N-Oxide and aiming to achieve the highest levels of purity. As a key metabolite and reference standard for Cyproheptadine, ensuring its purity is paramount for accurate analytical, pharmacological, and toxicological studies.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed workflows to empower you to overcome common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning your purification strategy.
Q1: What is the typical synthetic route for Cyproheptadine N-Oxide, and what does it imply for purification?
A: Cyproheptadine N-Oxide is synthesized by the direct oxidation of the tertiary amine on the piperidine ring of Cyproheptadine.[2] This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The primary implication for purification is that the main impurity will almost certainly be unreacted Cyproheptadine . Since the N-oxide is significantly more polar than its parent amine, this polarity difference is the cornerstone of most purification strategies.
Q2: Besides the starting material, what are the most common impurities I should anticipate?
A: Beyond unreacted Cyproheptadine, you should be vigilant for:
-
Over-oxidation byproducts: Aggressive reaction conditions can lead to the formation of other oxidized species.
-
Degradation Products: Cyproheptadine and its N-oxide can be sensitive. One known related substance is dibenzosuberone, which can arise from the degradation of the core structure.[3]
-
Reagent Residues: For instance, if using m-CPBA, the resulting meta-chlorobenzoic acid must be removed. This is typically achieved with a basic aqueous wash during the reaction workup.
-
Solvent Residues: Inadequate drying will leave residual solvents from the reaction or purification steps.
Q3: What analytical techniques are essential for assessing the purity of Cyproheptadine N-Oxide?
A: A multi-faceted approach is recommended for a trustworthy assessment of purity:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and quick assessment of column chromatography fractions. A suitable system for resolving Cyproheptadine from its more polar N-oxide is essential for method development.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reversed-phase HPLC method can accurately determine the percentage of the N-oxide and quantify all related impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure of the final product and ensuring the absence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (303.4 g/mol for the free base) and can help identify unknown impurities.[5]
Section 2: Troubleshooting Common Purification Challenges
This section uses a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q&A 1: My crude product is a stubborn oil and refuses to crystallize. What should I do?
Causality: The presence of significant amounts of unreacted starting material or other impurities can act as a "crystallization inhibitor," preventing the formation of a stable crystal lattice. Oily products are common when purity is low.
Solution Pathway:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired N-oxide is insoluble, but the impurities are soluble (e.g., diethyl ether or hexane). This can sometimes wash away impurities and induce crystallization.
-
Solvent Screening for Recrystallization: The issue may be an inappropriate solvent choice. Since N-oxides are polar, consider polar solvents like isopropanol, ethanol, or acetone. Creating a solvent/anti-solvent system (e.g., dissolving the oil in a minimal amount of hot methanol and slowly adding diethyl ether until turbidity appears) can also be effective.[6]
-
Proceed to Chromatography: If crystallization fails, do not waste material. Column chromatography is the most robust method for separating compounds with different polarities and is the logical next step for purifying an oily product.
Q&A 2: I'm seeing severe peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
Causality: This is a classic problem when purifying basic compounds on standard silica gel. The surface of silica is decorated with acidic silanol groups (Si-OH). The basic Cyproheptadine N-Oxide can undergo strong acid-base interactions with these sites, causing it to "stick" to the column and elute slowly and asymmetrically. This leads to poor separation and low recovery.[7][8]
Solution Pathway:
-
Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent). Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol). The TEA will neutralize the acidic sites on the silica, allowing your N-oxide to travel through the column smoothly and elute as a sharp, symmetrical peak.[3][8]
-
Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases:
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that is slightly basic, which is ideal for purifying basic compounds without mobile phase modifiers.[7]
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative, though it has different selectivity.
-
Q&A 3: My compound appears to be degrading on the silica gel column. What are my options?
Causality: The acidity of the silica gel can sometimes catalyze the degradation of sensitive compounds like N-oxides. If you observe new, unexpected spots on your TLC plates after running the column, degradation is a likely culprit.
Solution Pathway:
-
Deactivate the Silica: Before running the column, flush it with your mobile phase containing 1% triethylamine. This ensures all acidic sites are neutralized before your compound is loaded.[8]
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography. The faster flow rate reduces the time your compound spends in contact with the stationary phase. Use a shorter, wider column rather than a long, thin one.
-
Switch to Reversed-Phase Chromatography: This is an excellent alternative. In reversed-phase chromatography (using a C18 stationary phase), the separation is based on hydrophobicity. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. This avoids the issue of an acidic stationary phase altogether.[7][9]
Section 3: Detailed Purification Protocols
These protocols provide a self-validating system, incorporating analytical checks to ensure success.
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is the most reliable method for achieving high purity, especially when dealing with significant amounts of starting material impurity.
Principle: Separation is based on polarity. The more polar Cyproheptadine N-Oxide will adhere more strongly to the polar silica gel and elute later than the less polar, unreacted Cyproheptadine.
Methodology:
-
Mobile Phase Preparation: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH). A good starting point is a gradient from 100% DCM to 95:5 DCM:MeOH. Crucially, add 0.5% triethylamine (TEA) to both solvents to prevent peak tailing.
-
TLC Analysis: Develop a TLC method using your chosen eluent system to confirm separation. The N-oxide (product) should have a lower Rf value (travel less far up the plate) than the Cyproheptadine (starting material).
-
Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent like hexane or DCM. Ensure the silica bed is compact and level. Equilibrate the column by flushing with 3-5 column volumes of your starting eluent (100% DCM + 0.5% TEA).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed column. This "dry loading" technique results in much sharper bands and better separation than loading the sample as a solution.
-
Elution: Begin elution with 100% DCM (+TEA). Gradually increase the polarity by slowly adding the MeOH-containing eluent. A typical gradient might be:
-
100% DCM for 2 column volumes.
-
Gradient to 98:2 DCM:MeOH over 5 column volumes.
-
Gradient to 95:5 DCM:MeOH over 5 column volumes.
-
Hold at 95:5 DCM:MeOH until the product has fully eluted.
-
-
Fraction Collection & Analysis: Collect fractions throughout the run. Analyze every few fractions by TLC. The less polar impurities (including Cyproheptadine) will elute first. The desired Cyproheptadine N-Oxide will elute later.
-
Product Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified Cyproheptadine N-Oxide.
-
Final Purity Check: Confirm the purity of the isolated product using HPLC and its identity using NMR and MS.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is already of moderate purity (>85%) and crystalline.
Principle: This technique relies on the difference in solubility of the product and impurities in a specific solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Methodology:
-
Solvent Selection: Choose a suitable solvent. Based on the polarity of N-oxides, good candidates include isopropanol, ethanol, or acetone.[6] The ideal solvent will dissolve the crude product when boiling but allow pure crystals to form upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Purity Confirmation: Analyze the purity of the crystals and the remaining mother liquor by HPLC to validate the effectiveness of the recrystallization.
Section 4: Data & Workflow Visualization
Data Presentation
The following table illustrates the typical improvement in purity that can be expected from these methods, as would be determined by HPLC analysis.
| Sample | Purification Method | Purity of Cyproheptadine N-Oxide (%) | Key Impurity (Cyproheptadine) (%) |
| Crude Product | N/A | 78.5% | 19.8% |
| After Recrystallization | Isopropanol | 96.2% | 3.1% |
| After Column Chromatography | Silica Gel (DCM/MeOH + 0.5% TEA) | >99.5% | <0.1% |
Experimental and Logic Diagrams
The following diagrams, rendered using DOT language, provide visual summaries of the purification workflow and troubleshooting logic.
Caption: General workflow for the purification and analysis of Cyproheptadine N-Oxide.
Caption: Decision tree for troubleshooting common issues in column chromatography.
References
- Hassan, Y. Aboul-Enein, & Al-Badr, A. A. (n.d.). Analytical Profile of Cyproheptadine. ResearchGate.
- KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.
- Popa, I., Tuchiluş, C., & Profire, L. (2014). EXTRACTIVE SPECTROPHOTOMETRIC METHODS FOR THE ASSAY OF CYPROHEPTADINE HYDROCHLORIDE USING ALIZARIN RED S. Farmacia, 62(4). This paper discusses analytical methods for Cyproheptadine.
-
Logoyda, L. (2022). Investigation of the cyproheptadine by chromatographic methods. Grail of Science, (12-13). [Link]
- CN103570659A - Preparation method of cyproheptadine hydrochloride.
-
Alfa Omega Pharma. (n.d.). Cyproheptadine Impurities. Retrieved from [Link]
- Al-saad, Z. A. A., Al-amery, M. H. A., & Abbas, A. J. (2021). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. Advanced Journal of Chemistry, Section A, 4(1), 59-71.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Hameed, I. H., Al-Hamdany, A. J., & Al-Zubaidi, A. M. (2018). Study of Cyproheptadine Polymorphs Present in Tablets Available in Iraqi Pharmaceutical Markets. International Journal of Pharmaceutical Quality Assurance, 9(2), 169-175.
- Basavaiah, K., & Tharpa, K. (2008). Sensitive and selective methods for the determination of cyproheptadine in tablets using N-bromosuccinimide and two dyes. Journal of the Mexican Chemical Society, 52(3), 200-206.
-
Hu, C., Wang, Y., & Pu, H. (2018). The crystallization study of cyproheptadine hydrochloride. Journal of Jinan University (Natural Science & Medicine Edition), 39(1), 67-72. [Link]
-
SynZeal. (n.d.). Cyproheptadine EP impurity A. Retrieved from [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?[Link]
- Nagarsenker, M. S., Joshi, H. V., & Meshram, D. B. (2021). Design and Optimization of Cyproheptadine Hydrochloride Fast-dissolving Tablet Using Design of Experiment. Journal of Drug Delivery and Therapeutics, 11(1), 63-70.
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. Retrieved from [Link]
-
Williams, K. D., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 70-77. [Link]
-
Attimarad, M., et al. (2024). Green Chromatographic Assay of Toxic Impurities of Cyproheptadine: In Silico Toxicity Profiling. Journal of Chromatographic Science, bkae013. [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]
-
Veeprho. (n.d.). Cyproheptadine Impurity 1. Retrieved from [Link]
Sources
- 1. Cyproheptadine Impurities | 129-03-3 Certified Reference Substance [alfaomegapharma.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Green Chromatographic Assay of Toxic Impurities of Cyproheptadine: In Silico Toxicity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyproheptadine EP impurity A | 256-81-5 | SynZeal [synzeal.com]
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- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
Best practices for handling and storing Cyproheptadine N-Oxide
Guide Version: 1.0
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of Cyproheptadine N-Oxide. As a primary metabolite of Cyproheptadine, this compound is crucial for various research applications, including metabolism studies and as a reference standard in analytical method development.[1][2] This document is structured in a question-and-answer format to directly address specific issues and ensure the integrity of your experiments.
Core Properties and Safety
Q1: What is Cyproheptadine N-Oxide and what are its basic chemical properties?
Cyproheptadine N-Oxide is the N-oxidized metabolite of Cyproheptadine, a first-generation antihistamine.[3][4] The N-oxide is formed through the oxidation of the nitrogen atom in the piperidine ring.[5] This modification increases the polarity of the molecule.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO | [6] |
| Molecular Weight | 303.4 g/mol | [6] |
| CAS Number | 100295-63-4 | [6] |
| Appearance | White to pale yellow crystalline powder (inferred from parent compound) | [7] |
Q2: What are the primary safety concerns when handling Cyproheptadine N-Oxide?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cyproheptadine N-Oxide is classified as "Harmful if swallowed."[6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Storage and Stability
Q3: How should solid Cyproheptadine N-Oxide be stored for long-term stability?
For long-term stability, solid Cyproheptadine N-Oxide should be stored at -20°C .[8] It is advisable to store the compound in a tightly sealed container, protected from light and moisture. While the parent compound, Cyproheptadine HCl, is relatively stable at room temperature and not hygroscopic, taking extra precautions for the N-oxide is recommended due to limited specific data.[2]
Q4: How stable is Cyproheptadine N-Oxide in solution? How should I store stock solutions?
There is limited specific data on the stability of Cyproheptadine N-Oxide in solution. However, based on the properties of the parent compound and general knowledge of N-oxides, the following recommendations are provided:
-
Aqueous Solutions: It is strongly recommended not to store aqueous solutions for more than one day .[1] N-oxides can be susceptible to reduction, and the stability in aqueous media can be limited.
-
Organic Stock Solutions: For short-term storage (a few days), stock solutions in anhydrous organic solvents like DMSO or ethanol may be stored at -20°C. For longer-term storage, it is best to prepare fresh solutions or aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Protection from Light: A study on a liquid formulation of the parent drug, Cyproheptadine HCl, utilized amber-colored bottles, indicating that protection from light is a critical precaution.[9][10] All solutions of Cyproheptadine N-Oxide should be stored in amber vials or containers wrapped in aluminum foil.
Solution Preparation
Q5: What is the recommended procedure for preparing a stock solution of Cyproheptadine N-Oxide?
Due to a lack of specific experimental solubility data for Cyproheptadine N-Oxide, we extrapolate from its parent compound, Cyproheptadine HCl. The N-oxide is expected to have higher polarity.
Recommended Solvents:
-
Organic Solvents: Based on the parent compound, Dimethyl sulfoxide (DMSO) and ethanol are recommended for preparing primary stock solutions.[1]
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to the low expected solubility.[1]
Step-by-Step Protocol for Reconstitution:
-
Equilibrate the vial of solid Cyproheptadine N-Oxide to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
For experiments requiring an aqueous buffer, perform a serial dilution of the organic stock solution into the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Example: To prepare a 10 mM stock solution in DMSO:
-
Molecular Weight = 303.4 g/mol
-
3.03 mg of Cyproheptadine N-Oxide + 1 mL of DMSO = 10 mM solution
Troubleshooting Guide
Workflow for Troubleshooting Unexpected Experimental Results
Caption: A decision-making workflow for troubleshooting experiments involving Cyproheptadine N-Oxide.
Q6: My experimental results are inconsistent. What should I check first?
-
Verify Calculations: Double-check all dilution and concentration calculations.
-
Review Protocol: Ensure there were no deviations from the established experimental protocol.
-
Solution Age: How old is your working solution? As noted, aqueous solutions should be prepared fresh daily.[1] If using an older organic stock solution, consider preparing a fresh one.
Q7: I see a precipitate after diluting my DMSO stock solution into an aqueous buffer. What should I do?
This indicates that the solubility of Cyproheptadine N-Oxide has been exceeded in the final solution.
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Reduce Organic Solvent Concentration: While counterintuitive, a high concentration of the initial organic solvent can sometimes cause compounds to "crash out" when diluted into an aqueous phase. Try a more gradual dilution.
-
Modify Buffer Composition: The pH and composition of your aqueous buffer can influence solubility. While specific data for the N-oxide is unavailable, the parent compound's stability has been studied in a pH 3.7 solution.[9] Consider if adjusting the pH is compatible with your experiment.
Q8: I suspect my Cyproheptadine N-Oxide has degraded. How can I confirm this?
The most probable degradation pathway for an N-oxide is reduction back to the parent tertiary amine (Cyproheptadine).
-
Analytical Confirmation: If you have access to analytical instrumentation, you can analyze your solution.
-
HPLC: An HPLC analysis would be the most definitive method. You would likely see a new peak corresponding to the retention time of a Cyproheptadine standard, and a decrease in the area of the Cyproheptadine N-Oxide peak.
-
TLC: Thin-layer chromatography can be a quicker, more qualitative check. Spot your sample alongside a Cyproheptadine standard. N-oxides are generally more polar and will have a lower Rf value than their corresponding amines.
-
-
Functional Confirmation: Prepare a fresh stock solution of Cyproheptadine N-Oxide from the solid material and repeat a key experiment. If the fresh solution provides the expected results while the older solution does not, this strongly suggests degradation.
Analytical Methods
Q9: Are there established analytical methods for Cyproheptadine N-Oxide?
-
HPLC-UV: A reversed-phase HPLC method would be suitable. Given the structure, UV detection between 225 nm and 287 nm should be effective.[1] The N-oxide is expected to elute earlier than Cyproheptadine due to its increased polarity.
-
LC-MS: For more sensitive and specific detection, especially in complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. The expected mass-to-charge ratio ([M+H]⁺) for Cyproheptadine N-Oxide would be approximately 304.17.
Frequently Asked Questions (FAQs)
Q10: Can I store my solid Cyproheptadine N-Oxide at room temperature? It is not recommended. The supplier data suggests long-term storage at -20°C to ensure stability.[8]
Q11: What is the expected color of the solid compound? Based on the parent compound, it is likely a white to pale yellow crystalline powder.[7] Significant color changes (e.g., to brown) upon storage may indicate degradation.
Q12: Is Cyproheptadine N-Oxide sensitive to pH changes? While specific data is lacking, N-oxides can be sensitive to acidic conditions which may facilitate reduction. It is best to maintain solutions at a neutral to slightly acidic pH, unless your experimental protocol requires otherwise.
Q13: My compound will not fully dissolve in my chosen solvent. What can I do? First, ensure you have not exceeded the expected solubility based on the parent compound (approximately 30 mg/mL in DMSO or ethanol).[1] Gentle warming (to 37°C) and sonication can aid dissolution. If it still does not dissolve, you may need to choose a different solvent or prepare a more dilute solution.
References
- Official Monographs for Part I / Cyproheptadine Hydrochloride. Japanese Pharmacopoeia.
- Raghu, M.S., & Basavaiah, K. (2012). Sensitive and selective methods for the determination of cyproheptadine in tablets using N-bromosuccinimide and two dyes. Chemical Industry and Chemical Engineering Quarterly, 18(3), 449-458.
- Costa, K. F., et al. (2024).
- Dadkhah, M., et al. (2014). Preconcentration and Determination of Cyproheptadine by using Liquid Phase Microextraction and Solvent Bar in Biological Fluids in Trace Level. Journal of Reports in Pharmaceutical Sciences, 3(1), 34-42.
- Turkey, N. S., et al. (2024). Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-180˚. Advanced Journal of Chemistry, Section A, 7(3), 303-318.
- Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Analytical Profile of Cyproheptadine. Analytical Profiles of Drug Substances, 8, 155-174.
- Gupta, V. D. (2007). Chemical Stability of Cyproheptadine Hydrochloride in an Oral Liquid Dosage Form. International Journal of Pharmaceutical Compounding, 11(4), 347-348.
- Zahran, F., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14155–14202.
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Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). 10- Analytical Profile of Cyproheptadine. ResearchGate. [Link]
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Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. PubMed. [Link]
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Hordiienko, A., et al. (2021). Investigation of the cyproheptadine by chromatographic methods. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Cyproheptadine N-Oxide. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. [Link]
- Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
- Fischer, L. J., et al. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(6), 502-507.
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Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Metabolism of Cyproheptadine: Elucidating the Role of N-Oxidation
For researchers and professionals in drug development, a comprehensive understanding of a compound's metabolic fate is paramount. This guide provides an in-depth comparison of the in vitro and in vivo metabolism of cyproheptadine, with a specific focus on the formation of its N-oxide metabolite. By synthesizing data from various experimental systems, we aim to provide a clear and objective overview to inform preclinical and clinical research.
Introduction: The Metabolic Landscape of Cyproheptadine
Cyproheptadine, a first-generation antihistamine with serotonin antagonist properties, undergoes extensive metabolism in the body.[1] Its complex chemical structure, featuring a tricyclic dibenzocycloheptene ring and a methylpiperidine moiety, presents multiple sites for enzymatic modification. The primary routes of biotransformation include aromatic hydroxylation, N-demethylation, and glucuronide conjugation.[2] While these pathways account for the majority of its clearance, the formation of N-oxide metabolites, though less predominant, is a crucial aspect of its metabolic profile that warrants detailed investigation. Understanding the interplay between these pathways is essential for predicting drug efficacy, potential drug-drug interactions, and idiosyncratic toxicity.
In Vitro vs. In Vivo Metabolism: A Comparative Analysis
The study of drug metabolism relies on a combination of in vitro systems, such as human liver microsomes (HLMs), and in vivo data from preclinical animal models and human studies. While in vitro assays offer a controlled environment to investigate specific enzymatic reactions, in vivo studies provide a holistic view of a drug's disposition in a complex biological system.
Major Metabolic Pathways Observed
In Vivo Observations (Human Urine and Plasma):
Studies analyzing human urine and plasma following cyproheptadine administration have identified several key metabolites. The predominant metabolic transformations are:
-
Aromatic Hydroxylation: The dibenzocycloheptene ring is susceptible to hydroxylation at various positions, followed by glucuronide conjugation.[2]
-
N-Demethylation: The methyl group on the piperidine ring can be removed, leading to the formation of norcyproheptadine.[2]
-
Glucuronidation: The tertiary amine of the piperidine ring can directly undergo glucuronidation to form a quaternary ammonium-linked glucuronide, which has been identified as a major metabolite in humans.[2]
In Vitro Observations (Human Liver Microsomes):
Experiments using HLMs, which are rich in phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), generally corroborate the in vivo findings.[3][4] HLMs effectively catalyze the hydroxylation and N-demethylation of cyproheptadine.[3] These systems are invaluable for identifying the specific enzymes involved in these oxidative pathways.[4]
The N-Oxide Metabolite: An Elusive Player
The formation of cyproheptadine N-oxide is a recognized but less-quantified metabolic pathway.
Evidence from In Vitro Studies:
While direct quantification in human-derived in vitro systems is scarce in publicly available literature, a study utilizing the fungus Cunninghamella elegans, a model system known to mimic mammalian drug metabolism, identified both cyproheptadine N-oxide and 2-hydroxycyproheptadine N-oxide as metabolites.[5] This provides strong evidence for the chemical feasibility of N-oxidation at the piperidine nitrogen.
In Vivo Evidence:
The detection and quantification of cyproheptadine N-oxide in vivo have been challenging, likely due to its potential status as a minor and/or transient metabolite. While comprehensive metabolite profiling in human plasma and urine has focused on the more abundant hydroxylated and conjugated derivatives, the presence of N-oxide metabolites cannot be ruled out.[6][7] Further, highly sensitive analytical techniques would be required for their definitive identification and quantification.
The following table summarizes the key metabolic pathways of cyproheptadine.
| Metabolic Pathway | In Vivo (Human) | In Vitro (Human Liver Microsomes) | Key Enzymes Implicated (Probable) |
| Aromatic Hydroxylation | Major | Major | Cytochrome P450 (CYP) enzymes |
| N-Demethylation | Major | Major | Cytochrome P450 (CYP) enzymes |
| Glucuronidation | Major | Not primary focus of microsomal studies | UDP-glucuronosyltransferases (UGTs) |
| N-Oxidation | Minor/Undetermined | Minor/Observed in model systems | Cytochrome P450 (CYP) and/or Flavin-containing Monooxygenases (FMOs) |
Causality Behind Experimental Choices
The selection of in vitro and in vivo models is a critical decision in drug metabolism studies.
-
Human Liver Microsomes (HLMs): HLMs are the gold standard for initial screening of oxidative metabolism because they contain a high concentration of CYP enzymes, the primary drivers of phase I reactions.[3] Their use allows for the rapid identification of major oxidative metabolites and the potential for CYP-mediated drug-drug interactions.
-
Animal Models: Preclinical studies in animals, such as rats and dogs, are essential for understanding the overall pharmacokinetic profile and tissue distribution of a drug and its metabolites.[8] However, species differences in drug metabolism are common, necessitating careful extrapolation of animal data to humans.
-
Human Studies: The analysis of plasma and urine from human subjects provides the most clinically relevant data on the metabolic fate of a drug.[6][7] These studies confirm the presence and relative abundance of metabolites under real-world conditions.
Probable Enzymatic Pathways for N-Oxide Formation
The N-oxidation of tertiary amines like cyproheptadine is primarily catalyzed by two families of enzymes:
-
Cytochrome P450 (CYP) Enzymes: Several CYP isoforms are capable of N-oxidation. The specific isoform(s) involved would depend on the substrate's affinity for the enzyme's active site.[9]
-
Flavin-containing Monooxygenases (FMOs): FMOs are another important class of enzymes that catalyze the oxygenation of nitrogen-, sulfur-, and phosphorus-containing compounds. FMO3 is the most abundant isoform in the adult human liver.
To definitively identify the enzymes responsible for cyproheptadine N-oxidation, further in vitro experiments using a panel of recombinant human CYP and FMO enzymes would be necessary.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the study of cyproheptadine metabolism.
Protocol 1: In Vitro Metabolism of Cyproheptadine in Human Liver Microsomes
Objective: To identify the oxidative metabolites of cyproheptadine formed by human liver microsomes.
Materials:
-
Cyproheptadine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of cyproheptadine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (typically 0.5-1 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the cyproheptadine stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration should be in the low micromolar range (e.g., 1-10 µM) to approximate physiological conditions.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture to precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution method with mobile phases consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Set the mass spectrometer to scan for the parent drug and potential metabolites, including hydroxylated, demethylated, and N-oxide derivatives.
-
Identify metabolites based on their retention times and mass fragmentation patterns.
-
Protocol 2: Analysis of Cyproheptadine and its Metabolites in Human Urine
Objective: To extract and quantify cyproheptadine and its major metabolites from human urine samples.
Materials:
-
Human urine samples
-
Cyproheptadine and metabolite standards
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Ammonium hydroxide
-
Ethyl acetate
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Adjust the pH of the urine to approximately 6-7.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with a suitable solvent mixture (e.g., ethyl acetate containing a small percentage of ammonium hydroxide).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using an LC-MS/MS method optimized for the separation and detection of cyproheptadine and its expected metabolites.
-
Quantify the metabolites by comparing their peak areas to those of the corresponding analytical standards.
-
Visualizations
Logical Workflow for Comparative Metabolism Studies
Caption: Workflow for comparing in vitro and in vivo metabolism.
Proposed Metabolic Pathway of Cyproheptadine
Caption: Key metabolic pathways of cyproheptadine.
Conclusion and Future Directions
The metabolism of cyproheptadine is a complex interplay of Phase I and Phase II reactions. While aromatic hydroxylation, N-demethylation, and direct glucuronidation are the dominant pathways, N-oxidation represents a minor but mechanistically important route of biotransformation. A direct quantitative comparison of cyproheptadine N-oxide formation in vitro versus in vivo remains an area for further research. The lack of extensive data on the N-oxide metabolite highlights the need for highly sensitive bioanalytical methods to detect and quantify minor metabolites in complex biological matrices.
Future studies should focus on:
-
Quantitative Analysis: Developing and validating sensitive LC-MS/MS methods to quantify cyproheptadine N-oxide in human plasma and urine.
-
Enzyme Phenotyping: Utilizing recombinant human CYP and FMO enzymes to definitively identify the catalysts of N-oxidation.
-
In Vitro-In Vivo Correlation (IVIVC): Establishing a correlation between the in vitro metabolic data and the in vivo pharmacokinetic profile of cyproheptadine and its metabolites.
A more complete understanding of the entire metabolic profile of cyproheptadine, including its minor metabolites, will ultimately contribute to a more accurate prediction of its clinical pharmacology and safety.
References
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Antihistamines. (2023). In StatPearls. StatPearls Publishing. [Link]
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Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311–318. [Link]
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Poirier, A., et al. (2021). Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. Frontiers in Pediatrics, 9, 712413. [Link]
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Zhang, D., et al. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(5), 487-501. [Link]
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Gvozdjáková, A., et al. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 131, 253-261. [Link]
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Saran, U., & Foti, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
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Mendes, G. D., et al. (2012). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Biomedical Chromatography, 26(1), 129–136. [Link]
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Simons, F. E. (2004). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 17(Suppl 1), S27-S31. [Link]
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Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Analytical Profile of Cyproheptadine. Analytical Profiles of Drug Substances, 8, 155-180. [Link]
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Korzekwa, K. R., & Jones, J. P. (2007). Enzyme kinetics of oxidative metabolism: cytochromes P450. Methods in Molecular Biology, 369, 53-67. [Link]
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Guengerich, F. P. (1997). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. [Link]
-
Hucker, H. B., & Hutt, J. E. (1983). Determination of Cyproheptadine in Plasma and Urine by GLC With a Nitrogen-Sensitive Detector. Journal of Pharmaceutical Sciences, 72(9), 1069-1070. [Link]
-
O'Brien, P. J. (2008). Mechanistic Studies of Reactive Intermediates Involved in the Bioactivation of Cyproheptadine. Chemical Research in Toxicology, 21(11), 2111–2136. [Link]
-
Kim, D. S., et al. (2014). Clinical Pharmacology Review for Primary Health Care Providers: I. Antihistamines. Translational and Clinical Pharmacology, 22(1), 13-20. [Link]
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Wikipedia. (2023). Antihistamine. [Link]
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Zhang, Y., et al. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 929, 119-131. [Link]
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Bhamre, S., et al. (2013). Enzyme Kinetics II. MBI 527. [Link]
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Hintze, K. L., et al. (1975). Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite. Drug Metabolism and Disposition, 3(1), 1-9. [Link]
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Zhang, L., et al. (2022). Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties. Journal of Veterinary Pharmacology and Therapeutics, 45(4), 364-373. [Link]
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Gupea. (2010). Electrochemical and Enzymatic In Vitro Studies on Reactive Drug Metabolites. [Link]
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Wang, Y., et al. (2012). Pharmacokinetics of cyproheptadine and its metabolites in rats. Journal of Pharmaceutical and Biomedical Analysis, 59, 129-134. [Link]
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Fischer, L. J., et al. (1980). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 8(6), 422-425. [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of Synthesized Cyproheptadine N-Oxide
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently identify synthesized Cyproheptadine N-Oxide. We will delve into the critical analytical techniques, their underlying principles, and provide detailed, field-proven protocols. This document eschews a rigid template in favor of a logical, in-depth exploration of the scientific process, grounded in established analytical chemistry.
The Imperative of Identity Confirmation in Drug Synthesis
Cyproheptadine, a first-generation antihistamine, possesses a tertiary amine within its piperidine ring, a site ripe for metabolic modification or deliberate chemical alteration.[1] One such modification is N-oxidation, a common metabolic pathway and a synthetic transformation that can significantly alter a molecule's physicochemical and pharmacological properties. The resulting N-oxide is more polar than the parent amine, which can impact its solubility, membrane permeability, and pharmacokinetic profile.[2] Therefore, distinguishing between Cyproheptadine and its N-oxide is of paramount importance.
A Multi-Pronged Analytical Approach: The Self-Validating System
A robust identity confirmation strategy relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. For Cyproheptadine N-Oxide, we will focus on three pillars of structural elucidation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, complemented by chromatographic separation.
Diagram: The Logic of Orthogonal Analytical Confirmation
Sources
- 1. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyproheptadine and its Metabolites: Unraveling a Complex Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacologically active compounds, the journey of a parent drug through the body's metabolic pathways often reveals a fascinating story of altered, enhanced, or diminished effects. Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, is a prime example of this phenomenon.[1][2] While its own therapeutic actions are well-documented, a comprehensive understanding of its clinical efficacy and safety profile necessitates a deep dive into the activities of its metabolic offspring. This guide provides a head-to-head comparison of Cyproheptadine and its known metabolites, with a particular focus on the available experimental data that differentiates their effects.
While the N-oxide of Cyproheptadine has been identified as a metabolite in microbial metabolism models, which often mimic mammalian metabolism, there is a notable absence of publicly available pharmacological data for this specific compound.[3] Therefore, this guide will focus on the comparative effects of Cyproheptadine and its other well-characterized and pharmacologically active metabolites, namely desmethylcyproheptadine (DMCPH), cyproheptadine 10,11-epoxide (CPH-epoxide), and desmethylcyproheptadine-10,11-epoxide (DMCPH-epoxide).[4]
The Parent Compound: Cyproheptadine's Multifaceted Mechanism of Action
Cyproheptadine exerts its effects through competitive antagonism at multiple receptor sites.[5] Its primary targets are the histamine H1 receptors and serotonin 5-HT2 receptors.[2] This dual antagonism is the foundation of its clinical applications in treating allergic conditions and its off-label use as an appetite stimulant and in the management of serotonin syndrome.[1][6] The drug also possesses notable anticholinergic and sedative properties, characteristic of first-generation antihistamines.[1]
The therapeutic and adverse effects of Cyproheptadine are intrinsically linked to its ability to block these signaling pathways. Its antihistaminic action alleviates allergy symptoms, while its antiserotonergic activity is thought to underlie its appetite-stimulating effects and its utility in counteracting excess serotonin activity.[2][6]
dot
Caption: Simplified signaling pathway of Cyproheptadine's primary mechanisms of action.
Metabolic Transformation: A Divergence of Activity
Cyproheptadine undergoes extensive metabolism in the liver, primarily through N-demethylation, aromatic hydroxylation, and oxidation of the heterocyclic ring.[7] The principal metabolite found in human urine is a quaternary ammonium glucuronide conjugate of cyproheptadine.[5] However, other metabolites, such as DMCPH and epoxide derivatives, have been shown to be pharmacologically active and exhibit distinct profiles compared to the parent drug.[4]
A key area where these differences have been experimentally elucidated is in the regulation of pancreatic beta-cell function. The following table summarizes the comparative inhibitory activities of Cyproheptadine and its metabolites on insulin synthesis and secretion in isolated rat pancreatic islets.
| Compound | Relative Potency for Inhibiting (Pro)insulin Synthesis (Compared to Cyproheptadine) | Potency for Inhibiting Glucose-Stimulated Insulin Secretion |
| Cyproheptadine (CPH) | 1x | More Potent |
| Desmethylcyproheptadine (DMCPH) | 10x | Less Potent |
| CPH-epoxide | 4x | Less Potent |
| DMCPH-epoxide | 22x | Less Potent |
This data is synthesized from a study on isolated rat pancreatic islets.
This data reveals a striking divergence in the effects of Cyproheptadine and its metabolites. While Cyproheptadine itself is a more potent inhibitor of insulin secretion, its metabolites, particularly DMCPH-epoxide, are significantly more potent at inhibiting (pro)insulin synthesis. This differential activity underscores the importance of considering the metabolic profile when evaluating the overall pharmacological and potential toxicological effects of a drug.
Experimental Protocols for Assessing Pharmacological Activity
To enable researchers to conduct their own comparative studies, we provide the following established experimental workflows.
Receptor Binding Assays
This protocol is essential for determining the affinity of a compound for its target receptors.
Objective: To quantify the binding affinity (Ki) of Cyproheptadine and its metabolites to histamine H1 and serotonin 5-HT2 receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human H1 or 5-HT2A receptors).
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]pyrilamine for H1 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Add increasing concentrations of the unlabeled test compound (Cyproheptadine or its metabolites).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature for a specific duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a competitive receptor binding assay.
In Vitro Functional Assays
These assays measure the functional consequences of receptor binding, such as changes in intracellular signaling.
Objective: To determine the functional antagonist activity of Cyproheptadine and its metabolites at H1 and 5-HT2 receptors.
Methodology (Example: Calcium Mobilization Assay for H1 Receptors):
-
Cell Preparation:
-
Use cells expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Plate the cells in a microplate.
-
Pre-incubate the cells with varying concentrations of the test compound (Cyproheptadine or its metabolites).
-
Stimulate the cells with a known agonist of the H1 receptor (e.g., histamine).
-
-
Detection:
-
Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the agonist-induced response against the agonist concentration in the presence and absence of the antagonist.
-
Determine the EC50 of the agonist in the presence of different antagonist concentrations.
-
Use the Schild regression analysis to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
-
Concluding Remarks
The available evidence clearly indicates that the pharmacological profile of Cyproheptadine is not solely defined by the parent molecule. Its metabolites exhibit distinct and, in some cases, more potent effects on specific biological processes. The significantly higher potency of DMCPH-epoxide in inhibiting insulin synthesis compared to Cyproheptadine itself is a critical finding for researchers in toxicology and drug metabolism.
While the specific pharmacological activities of Cyproheptadine N-oxide remain to be elucidated, the existing data on other metabolites highlight the necessity of a comprehensive metabolic and pharmacological evaluation in drug development. Future research should aim to isolate or synthesize Cyproheptadine N-oxide and characterize its receptor binding affinities and functional activities to complete our understanding of Cyproheptadine's complex in vivo behavior.
References
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Drugs.com. (2025, November 22). Cyproheptadine: Package Insert / Prescribing Information. Retrieved from [Link]
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PubMed. (1993). Pharmacokinetics of cyproheptadine and its metabolites in rats. Retrieved from [Link]
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ResearchGate. (n.d.). 10- Analytical Profile of Cyproheptadine. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties of cyproheptadine hydrochloride in mice. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride? Retrieved from [Link]
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PubMed. (1975). Human metabolism of cyproheptadine. Retrieved from [Link]
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PubMed. (2021, March 4). Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells. Retrieved from [Link]
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PubMed. (2024, November 10). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. Retrieved from [Link]
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PubMed. (1991, August). The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine. Retrieved from [Link]
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Cyproheptadine N-Oxide: An Evaluation of its Standing as an Active Metabolite
A Comparative Guide for Researchers in Drug Development and Pharmacology
Introduction: The Metabolic Fate of Cyproheptadine
Cyproheptadine, a first-generation piperidine antihistamine, is a well-established therapeutic agent with a complex pharmacological profile.[1] Beyond its primary indication for allergic conditions, it is recognized for its potent antiserotonergic, anticholinergic, and appetite-stimulating properties.[1] Like many xenobiotics, cyproheptadine undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of various derivatives. The metabolic fate of a drug is a critical determinant of its overall therapeutic effect and potential for drug-drug interactions. Key metabolic pathways for cyproheptadine in humans include aromatic ring hydroxylation, N-demethylation, and heterocyclic ring oxidation.[2] The principal metabolite identified in human urine is a quaternary ammonium glucuronide conjugate of cyproheptadine.[2] However, the formation of Cyproheptadine N-oxide, a product of heterocyclic ring oxidation, raises a pivotal question for drug developers and pharmacologists: is this metabolite an active contributor to the pharmacological effects of the parent drug? This guide provides a comprehensive comparison of cyproheptadine and its N-oxide metabolite, synthesizing available data and presenting experimental frameworks to address this question.
The Pharmacological Profile of Cyproheptadine: A Multifaceted Antagonist
Cyproheptadine's therapeutic utility and side-effect profile are dictated by its affinity for a range of receptors. It is a potent antagonist at both histamine H1 and serotonin 5-HT2A receptors, which underlies its antihistaminic and antiserotonergic effects, respectively.[1] The table below summarizes the known receptor binding affinities of cyproheptadine.
| Receptor Target | Binding Affinity (Ki) [nM] | Reference |
| Histamine H1 | 1.3 | [3] |
| Serotonin 5-HT2A | ~1-10 | [4] |
| Muscarinic M1-M5 | ~2-10 | [5] |
Table 1: Receptor Binding Affinities of Cyproheptadine. Lower Ki values indicate higher binding affinity.
Cyproheptadine N-Oxide: Assessing the Evidence for Activity
The formation of N-oxides is a common metabolic pathway for tertiary amine-containing drugs, and the resulting metabolites can exhibit a range of activities, from being inactive to possessing comparable or even enhanced potency compared to the parent drug. For other antihistamines, the characterization of N-oxide metabolites has been a subject of study, primarily focusing on their analytical identification.[6]
Experimental Framework for a Head-to-Head Comparison
To definitively determine the activity of cyproheptadine N-oxide relative to cyproheptadine, a series of in vitro experiments are necessary. The following protocols provide a robust framework for such a comparative analysis.
Diagram: Workflow for Comparative Activity Assessment
Caption: Workflow for the comparative assessment of Cyproheptadine and its N-oxide metabolite.
Protocol 1: Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of cyproheptadine and cyproheptadine N-oxide for the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
[³H]-Pyrilamine (radioligand)
-
Cyproheptadine and Cyproheptadine N-Oxide
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-H1R cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Binding buffer for total binding wells.
-
A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine) for non-specific binding wells.
-
Serial dilutions of cyproheptadine or cyproheptadine N-oxide for competition wells.
-
-
Radioligand Addition: Add [³H]-Pyrilamine to all wells at a final concentration close to its Kd (typically 1-2 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the functional antagonism of cyproheptadine and its N-oxide at the 5-HT2A receptor by quantifying changes in intracellular calcium levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
Serotonin (agonist)
-
Cyproheptadine and Cyproheptadine N-Oxide
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
A fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate the 5-HT2A expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (typically 2-5 µM) in assay buffer containing probenecid for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of cyproheptadine or cyproheptadine N-oxide to the appropriate wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the percentage of inhibition of the serotonin response against the logarithm of the antagonist concentration. Determine the IC50 value for each compound using non-linear regression.
Metabolic Pathway of Cyproheptadine
The metabolism of cyproheptadine is complex, involving multiple enzymatic pathways. The formation of cyproheptadine N-oxide is one of several routes of biotransformation.
Caption: Simplified metabolic pathways of cyproheptadine.
Conclusion and Future Directions
For researchers in drug development, understanding the activity of metabolites is crucial for predicting the overall clinical efficacy and safety profile of a parent drug. The protocols provided here offer a clear path to generating the necessary data to elucidate the pharmacological role of cyproheptadine N-oxide. Such studies will not only contribute to a more complete understanding of cyproheptadine's pharmacology but also provide valuable insights into the structure-activity relationships of N-oxide metabolites of other piperidine-containing drugs.
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Wikipedia. Cyproheptadine. [Link]
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- Porter, C. C., Arison, B. H., Gruber, V. F., Titus, D. C., & Vandenheuvel, W. J. (1975). Human metabolism of cyproheptadine.
- Kumps, A., & Mardens, Y. (1981). The metabolism of cyproheptadine in the rat.
- Ganes, D. A., Hubbard, J. W., & Midha, K. K. (1992). Characterization of seven antihistamines, their N-oxides and related metabolites by fast atom bombardment mass spectrometry and fast atom bombardment tandem mass spectrometry. Biological mass spectrometry, 21(10), 533–542.
- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489–498.
- Schenkel, E., & Kutscher, B. (2000). Receptor binding and second messenger studies of emedastine, a potent, high affinity histamine H1-receptor-selective antagonist for ocular use. Journal of ocular pharmacology and therapeutics, 16(5), 445–454.
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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- Giner, R. M., Villalba, M. L., Recio, M. C., Máñez, S., Cerdá-Nicolás, M., & Ríos, J. L. (2003). A new study of the structural requirements for 5-HT2A receptor antagonists. Journal of medicinal chemistry, 46(23), 4967–4975.
- Eltze, M., Lambrecht, G., & Mutschler, E. (1989). Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. European journal of pharmacology, 173(2-3), 219–222.
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A Comparative Analysis of Receptor Binding Profiles: Cyproheptadine vs. Its N-oxide Metabolite
A Guide for Researchers in Pharmacology and Drug Development
Introduction
Cyproheptadine, a first-generation antihistamine, has been a subject of scientific interest for decades due to its multifaceted pharmacological profile. Beyond its well-established potent antagonism of histamine H1 receptors, it exhibits significant antiserotonergic and anticholinergic activities.[1][2] This broad spectrum of action has led to its clinical use in managing allergic conditions, as well as off-label applications for appetite stimulation and the management of serotonin syndrome.[1][3] The biotransformation of cyproheptadine in the human body leads to the formation of several metabolites, including cyproheptadine N-oxide.[4] While the parent drug's interactions with various receptors are well-documented, the receptor binding profile of its N-oxide metabolite remains largely uncharacterized in publicly available literature. This guide provides a detailed comparison of the known receptor binding profile of cyproheptadine with the current understanding of its N-oxide metabolite, offering critical insights for researchers in pharmacology and drug development.
The metabolic fate of a drug is a critical determinant of its overall pharmacological effect and potential for adverse reactions. Understanding the activity of metabolites is paramount, as they can contribute to the therapeutic efficacy, be inactive, or mediate toxicity. In the case of cyproheptadine, the principal metabolite found in human urine is a quaternary ammonium glucuronide conjugate.[3][5] However, other metabolites, such as desmethylcyproheptadine and various epoxides, have also been identified, with some demonstrating biological activity, for instance, in the regulation of insulin biosynthesis and secretion.[6][7] The focus of this guide, cyproheptadine N-oxide, represents a common metabolic pathway for tertiary amines, yet its specific interactions with CNS and peripheral receptors have not been extensively reported. This knowledge gap presents both a challenge and an opportunity for further research to fully elucidate the complete pharmacological picture of cyproheptadine.
Comparative Receptor Binding Profiles
The following table summarizes the available quantitative and qualitative data on the receptor binding affinities of cyproheptadine. Due to a lack of available data in the scientific literature, a corresponding profile for cyproheptadine N-oxide cannot be provided at this time.
| Receptor Target | Cyproheptadine Affinity (Ki/pA2) | Functional Activity | Reference(s) |
| Serotonin Receptors | |||
| 5-HT2A | Potent (Ki in low nM range) | Antagonist | [8] |
| 5-HT2C | High affinity | Antagonist | [2] |
| Histamine Receptors | |||
| H1 | Potent (Ki in low nM range) | Antagonist/Inverse Agonist | [1][9] |
| Muscarinic Acetylcholine Receptors | |||
| M1-M5 | High affinity (pA2 = 7.99-8.02) | Antagonist | [10] |
| Other Receptors | |||
| Mineralocorticoid Receptor | Occupies receptor | Partial Agonist/Predominant Antagonist | [11] |
Note: Ki (inhibition constant) and pA2 (a measure of antagonist potency) are inversely related to binding affinity; a lower Ki or a higher pA2 value indicates a higher affinity.
Functional Implications of Receptor Binding
Cyproheptadine's diverse pharmacological effects are a direct consequence of its interaction with multiple receptor systems:
-
Antihistaminergic Effects: Its high affinity for the histamine H1 receptor underlies its efficacy in treating allergic rhinitis, urticaria, and other allergic conditions.[1] By blocking the action of histamine, it mitigates symptoms such as itching, sneezing, and rhinorrhea.
-
Antiserotonergic Effects: The potent antagonism at 5-HT2A and 5-HT2C receptors is responsible for its use in managing conditions characterized by excessive serotonin activity, such as serotonin syndrome.[2] This activity is also thought to contribute to its appetite-stimulating effects and its potential utility in treating functional gastrointestinal disorders.[12] Furthermore, its ability to antagonize serotonin has been investigated for its potential to reduce or prevent ischemic damage in the central nervous system.[13]
-
Anticholinergic Effects: Cyproheptadine's affinity for muscarinic acetylcholine receptors contributes to its side effect profile, which can include dry mouth, blurred vision, and urinary retention.[2][14]
The absence of receptor binding data for cyproheptadine N-oxide makes it impossible to definitively comment on its functional implications. It is plausible that the N-oxidation of the piperidine nitrogen could significantly alter the molecule's ability to bind to the same receptors as the parent compound. This structural change could potentially reduce or abolish its activity, rendering it an inactive metabolite. Conversely, it is also possible that the N-oxide retains some affinity for certain receptors or may even interact with novel targets. Further research is critically needed to determine the pharmacological profile of this metabolite.
Experimental Protocols: Radioligand Binding Assay
To determine the receptor binding affinity of a compound like cyproheptadine or its metabolites, a radioligand binding assay is a standard and robust method. The following provides a generalized, step-by-step methodology for assessing binding to the serotonin 5-HT2A receptor.
Protocol: 5-HT2A Receptor Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., cyproheptadine, cyproheptadine N-oxide) for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin or spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Cyproheptadine and cyproheptadine N-oxide at various concentrations.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Methodology:
-
Membrane Preparation:
-
Homogenize the cell pellet expressing the 5-HT2A receptor in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, [3H]ketanserin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, [3H]ketanserin, and a saturating concentration of the non-specific binding control.
-
Competition Binding Wells: Add receptor membranes, [3H]ketanserin, and varying concentrations of the test compound (cyproheptadine or cyproheptadine N-oxide).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the filter plates.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol can be adapted for other receptors, such as the histamine H1 receptor, by using an appropriate radioligand (e.g., [3H]pyrilamine) and non-specific binding control.[16][17]
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for the 5-HT2A receptor and a typical experimental workflow for a radioligand binding assay.
Caption: Simplified 5-HT2A receptor signaling pathway.[18][19][20]
Caption: General workflow for a radioligand binding assay.
Conclusion and Future Directions
Cyproheptadine remains a pharmacologically important molecule with a well-defined, multi-receptor binding profile that accounts for its therapeutic effects and side effects. Its potent antagonism at serotonin 5-HT2 and histamine H1 receptors, along with its anticholinergic properties, are central to its clinical utility.
In stark contrast, the receptor binding profile of its metabolite, cyproheptadine N-oxide, is a significant unknown in the field. The lack of publicly available data on its affinity for any receptor target means its contribution to the overall pharmacological activity of cyproheptadine is currently undefined. This represents a critical knowledge gap for a comprehensive understanding of the drug's in vivo behavior.
For researchers in drug development and pharmacology, this guide highlights the necessity of characterizing the full metabolic profile of drug candidates. The case of cyproheptadine and its N-oxide metabolite underscores that even for well-established drugs, there are still unanswered questions. Future research should prioritize the synthesis and pharmacological evaluation of cyproheptadine N-oxide to:
-
Determine its binding affinity at a broad range of CNS and peripheral receptors, particularly those targeted by the parent compound.
-
Assess its functional activity (agonist, antagonist, or inverse agonist) at any identified receptor targets.
-
Investigate its potential for off-target effects and contribution to the overall safety profile of cyproheptadine.
By addressing these questions, the scientific community can achieve a more complete and nuanced understanding of cyproheptadine's pharmacology, ultimately leading to more informed clinical use and the potential for the development of new therapeutic agents with more refined receptor-binding profiles.
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- Li, D., et al. (2020). Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties of cyproheptadine hydrochloride in mice. Journal of Veterinary Pharmacology and Therapeutics, 43(6), 556-564.
- Kacar, S., et al. (2021). Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells. Toxicology in Vitro, 73, 105135.
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Desmethyl Cyproheptadine | CAS No. 14051-46-8. SynZeal. [Link]
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Histamine H1 receptor - Proteopedia, life in 3D. [Link]
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A Comparative Toxicological Assessment of Cyproheptadine and Its Metabolites: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicological profiles of the first-generation antihistamine, cyproheptadine, and its principal metabolites. Designed for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways of cyproheptadine, compares the known toxicities of the parent drug and its metabolic byproducts, and offers detailed protocols for essential in vitro and in vivo toxicity assays. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to conduct thorough toxicological evaluations.
Introduction to Cyproheptadine: Metabolism and Toxicological Significance
Cyproheptadine is a widely used medication with antihistaminic and antiserotonergic properties.[1][2] Its therapeutic applications are diverse, ranging from allergy relief to appetite stimulation.[1] However, like any xenobiotic, its safety profile is intrinsically linked to its metabolic fate within the body. The biotransformation of cyproheptadine can lead to the formation of various metabolites, each with a potentially distinct toxicological profile. Understanding the comparative toxicity of the parent compound and its metabolites is paramount for a comprehensive risk assessment.
Cyproheptadine undergoes extensive metabolism primarily in the liver.[3] The main metabolic pathways include N-demethylation, aromatic hydroxylation, and glucuronidation.[3] Key metabolites identified include:
-
Desmethylcyproheptadine (DMCPH): Formed through the removal of a methyl group from the piperidine ring.[4]
-
Cyproheptadine Epoxide (CPHepo): A reactive intermediate formed through the epoxidation of the dibenzocycloheptene ring. It's important to note that this metabolite is considered species-specific and is not a significant metabolite in humans.[4]
-
Desmethylcyproheptadine-epoxide (DMCPHepo): A subsequent metabolite formed from either DMCPH or CPHepo.[4]
-
Cyproheptadine N-glucuronide: A conjugate formed by the attachment of glucuronic acid, a common pathway to increase water solubility and facilitate excretion.[3]
The formation of these metabolites, particularly reactive intermediates like epoxides in certain species, raises questions about their potential contribution to the overall toxicity of cyproheptadine.
Comparative Toxicological Profiles
A direct comparison of the toxicity of cyproheptadine and its full spectrum of metabolites is limited in the existing scientific literature. However, available data allows for a preliminary assessment.
Acute Toxicity
The acute toxicity of the parent drug, cyproheptadine, has been established in animal models. The oral median lethal dose (LD50) provides a standardized measure of acute toxicity.
| Compound | Animal Model | Oral LD50 |
| Cyproheptadine | Mouse | 123 mg/kg[5] |
| Cyproheptadine | Rat | 295 mg/kg[5] |
Table 1: Acute Oral Toxicity of Cyproheptadine
Hepatotoxicity
While generally considered safe, there are rare reports of cyproheptadine-induced liver injury in humans.[6][7] The mechanism is thought to be idiosyncratic and may involve the formation of a toxic intermediate during metabolism.[6] The chemical structure of cyproheptadine, particularly its tricyclic ring, is similar to other drugs known for potential hepatotoxicity.[7]
There is a significant lack of direct comparative studies on the hepatotoxicity of cyproheptadine versus its individual metabolites. However, research in rats suggests that the extensive and persistent distribution of the desmethylcyproheptadine-epoxide (DMCPHepo) metabolite in tissues may be related to the observed toxicity of cyproheptadine in this species.[4] This finding underscores the importance of evaluating the toxic potential of individual metabolites, as they may exhibit unique pharmacokinetic and toxicodynamic properties.
Specific Metabolite Toxicity
One study has shed light on the comparative activity of a key metabolite. It was found that desmethylcyproheptadine-epoxide (DMCPHepo) was five times more active than the parent compound, cyproheptadine, in causing a loss of insulin in rat insulinoma cells (RINm5F) .[3] This suggests that in rodents, this specific metabolite may possess a higher potential for pancreatic toxicity compared to the parent drug. This species-specific toxicity is crucial to consider when extrapolating animal data to human risk assessment, especially since the epoxide metabolite is not significantly formed in humans.[4]
Experimental Protocols for Toxicological Assessment
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro and in vivo toxicity assays. The rationale behind the selection of these assays is to provide a comprehensive toxicological profile, encompassing cytotoxicity, genotoxicity, and systemic toxicity.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for the initial screening of the toxic potential of a substance at the cellular level.
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified, providing an indication of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of cyproheptadine and its metabolites for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized detergent, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and express cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Genotoxicity Assays
Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Bacterial Culture: Grow the appropriate Salmonella tester strains overnight.
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to assess the genotoxicity of both the parent compound and its metabolites.
-
Exposure: Mix the bacterial culture with the test compound (cyproheptadine or a metabolite) at various concentrations, with or without the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
The in vivo micronucleus assay is a key test for detecting chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
Protocol:
-
Animal Dosing: Administer cyproheptadine or its metabolites to a suitable animal model (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control and a positive control (a known clastogen).
-
Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare slides of the collected cells and stain them with a DNA-specific stain (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: Under a microscope, score a predetermined number of immature erythrocytes (polychromatic erythrocytes) for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase indicates a positive result for clastogenicity or aneugenicity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of cyproheptadine and the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
This guide provides a foundational understanding of the comparative toxicology of cyproheptadine and its metabolites. While the parent drug is generally considered safe, the potential for rare hepatotoxicity and the species-specific formation of more active metabolites highlight the importance of continued research. A significant data gap exists regarding the direct comparative toxicity of all major metabolites. Future studies should focus on:
-
Determining the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of desmethylcyproheptadine and cyproheptadine N-glucuronide.
-
Conducting comparative hepatotoxicity studies using in vitro models with human-relevant cells to elucidate the mechanisms of liver injury.
-
Performing comprehensive genotoxicity testing on all major metabolites to fully assess their mutagenic and clastogenic potential.
By addressing these research questions, a more complete and nuanced understanding of the toxicological profile of cyproheptadine and its metabolites can be achieved, further ensuring its safe and effective use.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2913, Cyproheptadine. Retrieved from [Link]
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U.S. Food and Drug Administration (2011). Cyproheptadine Hydrochloride Tablets USP. Retrieved from [Link]
- Wang, Y., et al. (2021). Dimethylacetamide-induced Hepatic Injury in Vitro: Mechanism and Potential Preventive Strategy. Journal of Applied Toxicology, 41(10), 1636-1647.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11403922, Cyproheptadine N-Oxide. Retrieved from [Link]
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- Iwaki, M., et al. (1993). Pharmacokinetics of cyproheptadine and its metabolites in rats. Biological & Pharmaceutical Bulletin, 16(12), 1276-1281.
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National Institute of Diabetes and Digestive and Kidney Diseases (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Cyproheptadine. [Updated 2017 Jan 16]. Available from: [Link]
- Agarwal, A., et al. (2024). Case reports of hepatic adverse events (AEs) with cyproheptadine...
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Wikipedia contributors. (2024, January 15). Mirtazapine. In Wikipedia, The Free Encyclopedia. Retrieved 07:49, January 25, 2026, from [Link]
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- de la Fuente, M., & Alia, M. (1988). The effect of cyproheptadine chlorhydrate on rat embryonic development. Teratogenesis, Carcinogenesis, and Mutagenesis, 8(6), 381-389.
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IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). cyproheptadine. Retrieved from [Link]
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Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling Cyproheptadine N-Oxide
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound commitment to safety. When working with novel compounds such as Cyproheptadine N-Oxide, a metabolite and derivative of the antihistamine Cyproheptadine, a thorough understanding of its potential hazards and the requisite personal protective equipment (PPE) is not merely a procedural formality—it is the bedrock of responsible research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risk Profile
Cyproheptadine Hydrochloride is known to be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] As an N-oxide derivative, Cyproheptadine N-Oxide may exhibit a similar or potentially modified toxicological profile. Amine oxides as a class can be irritants and are often handled with care. Therefore, we must assume a similar hazard profile for Cyproheptadine N-Oxide and implement PPE accordingly.
Key Potential Hazards:
-
Dermal Irritation: May cause skin irritation upon contact.[6]
-
Eye Irritation: Can cause serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach to PPE selection is crucial. The level of protection should be commensurate with the scale of the operation and the potential for exposure.
Foundational PPE for All Handling Scenarios
This baseline level of PPE is mandatory for any work involving Cyproheptadine N-Oxide, including weighing, dissolution, and transfers.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][7][8][9] | Protects against accidental splashes and airborne particles entering the eye. |
| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing.[1][7][10] | Protects the skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes.[11] | Prevents injury from dropped objects and protects feet from spills. |
Enhanced PPE for Procedures with Increased Exposure Risk
For operations that may generate dust or aerosols, such as weighing large quantities, sonicating solutions, or performing vigorous mixing, enhanced respiratory protection is essential.
-
Respiratory Protection: When handling the solid form outside of a certified chemical fume hood or glove box, an N95 dust mask or a half-mask respirator with P100 particulate filters is required to prevent inhalation of airborne particles.[1][12]
Procedural Guidance: From Donning to Disposal
A self-validating safety system relies on consistent and correct procedures. The following step-by-step workflows are designed to minimize exposure and ensure a safe handling environment.
PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Engineering Controls: Your First Line of Defense
Whenever possible, handle Cyproheptadine N-Oxide within a certified chemical fume hood, especially when working with the solid material or creating solutions.[1][6] This engineering control provides a ventilated enclosure to capture and exhaust any generated dust or vapors, significantly reducing the risk of inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the material and decontaminate the area.
-
Evacuate and Alert: Clear the immediate area of all personnel and inform your supervisor or safety officer.[12]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection if the spill involves a solid.[12]
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne.[1] For liquid spills, use a chemical spill kit to absorb the material.
-
Clean and Decontaminate: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[1][3] Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[6]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with Cyproheptadine N-Oxide, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[6]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
In Case of Exposure: Immediate First Aid
Prompt and correct first aid is crucial in the event of an accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.
By integrating these principles and procedures into your daily laboratory workflow, you can handle Cyproheptadine N-Oxide with the confidence that comes from a deep and practical understanding of safety. This commitment to meticulous handling practices not only protects you and your colleagues but also upholds the integrity of your research.
References
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ScienceLab.com. (2006, August 11). Material Safety Data Sheet: Cyproheptadine Hydrochloride. Retrieved from [Link]
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Sciencelab.com. (2005, October 9). Material Safety Data Sheet: Cyproheptadine Hydrochloride. Retrieved from [Link]
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Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]
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SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Cyproheptadine (Periactin): Uses & Side Effects. Retrieved from [Link]
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SAMS Solutions. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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WebMD. (2024, November 20). Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
